N-Butyl-N-(2-phenylethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-(2-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-2-3-15-19(18-12-8-5-9-13-18)16-14-17-10-6-4-7-11-17/h4-13H,2-3,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNBVPEGZLKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N-Butyl-N-(2-phenylethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amine, N-Butyl-N-(2-phenylethyl)aniline. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines a plausible and detailed synthetic protocol based on established chemical principles, specifically the N-alkylation of a secondary amine. The guide also details the necessary characterization techniques to confirm the identity and purity of the synthesized compound.
Overview and Synthesis Strategy
This compound is a tertiary amine containing a butyl group, a phenylethyl group, and a phenyl group attached to a central nitrogen atom. A reliable method for its synthesis is the N-alkylation of the secondary amine precursor, N-(2-phenylethyl)aniline, with an appropriate butylating agent, such as n-butyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide.
The proposed overall reaction is as follows:
Experimental Protocol: N-Alkylation of N-(2-phenylethyl)aniline
This section details the proposed experimental procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(2-phenylethyl)aniline | 1739-00-0 | C14H15N | 197.28 |
| n-Butyl Bromide | 109-65-9 | C4H9Br | 137.02 |
| Sodium Carbonate (Na2CO3) | 497-19-8 | Na2CO3 | 105.99 |
| Acetonitrile (CH3CN) | 75-05-8 | C2H3N | 41.05 |
| Dichloromethane (CH2Cl2) | 75-09-2 | CH2Cl2 | 84.93 |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | 120.37 |
2.2. Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
2.3. Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(2-phenylethyl)aniline (10.0 g, 50.7 mmol) in 100 mL of acetonitrile.
-
Addition of Reagents: To the stirred solution, add sodium carbonate (8.1 g, 76.1 mmol) as a base to neutralize the hydrobromic acid formed during the reaction. Subsequently, add n-butyl bromide (8.3 g, 60.8 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature with continuous stirring for 24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v) to observe the disappearance of the starting material, N-(2-phenylethyl)aniline.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium carbonate and sodium bromide salts and wash them with a small amount of acetonitrile.
-
Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of water and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
2.4. Purification
The crude this compound can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as an oil.
Characterization of this compound
3.1. Physical Properties
| Property | Value |
| Molecular Formula | C18H23N |
| Molecular Weight | 253.39 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil. |
| Boiling Point | Not available. Expected to be higher than the starting material, N-(2-phenylethyl)aniline. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water. |
3.2. Spectroscopic Data (Predicted)
3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
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Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm.
-
Phenylethyl CH₂: A triplet around δ 3.4-3.6 ppm.
-
Phenylethyl CH₂: A triplet around δ 2.8-3.0 ppm.
-
Butyl N-CH₂: A triplet around δ 3.1-3.3 ppm.
-
Butyl CH₂: A multiplet around δ 1.4-1.6 ppm.
-
Butyl CH₂: A multiplet around δ 1.2-1.4 ppm.
-
Butyl CH₃: A triplet around δ 0.8-1.0 ppm.
3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.
-
Phenylethyl CH₂: A signal around δ 50-55 ppm.
-
Phenylethyl CH₂: A signal around δ 35-40 ppm.
-
Butyl N-CH₂: A signal around δ 50-55 ppm.
-
Butyl CH₂: Signals in the range of δ 20-35 ppm.
-
Butyl CH₃: A signal around δ 13-15 ppm.
3.2.3. IR (Infrared) Spectroscopy
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretch: Peaks around 2850-2960 cm⁻¹.
-
C=C aromatic ring stretch: Peaks around 1450-1600 cm⁻¹.
-
C-N stretch: A peak around 1350-1250 cm⁻¹.
-
Absence of N-H stretch: The absence of a peak in the 3300-3500 cm⁻¹ region would indicate the successful conversion of the secondary amine to a tertiary amine.
3.2.4. Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 253.
-
Fragmentation Pattern: Common fragmentation patterns for tertiary amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). Expected fragments would include the loss of a propyl group ([M-43]⁺), an ethylphenyl group ([M-105]⁺), and a butyl group ([M-57]⁺).
Safety Precautions
-
n-Butyl Bromide: This reagent is flammable and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3][4][5]
-
N-(2-phenylethyl)aniline: May cause skin and eye irritation. Handle with care and use appropriate PPE.
-
Acetonitrile and Dichloromethane: These are volatile and potentially toxic solvents. All manipulations should be performed in a fume hood.
Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This technical guide provides a foundational protocol for the synthesis and characterization of this compound. Researchers should note that the reaction conditions may require optimization to achieve the best possible yield and purity. The predicted characterization data serves as a guideline for confirming the successful synthesis of the target molecule.
References
Spectroscopic Profile of N-Butyl-N-(2-phenylethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine of interest in various chemical research domains. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: an N-butyl group, an N-phenylethyl group, and an aniline core.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.35 | m | 5H | C₆H₅ -CH₂ |
| ~ 6.60 - 7.20 | m | 5H | C₆H₅ -N |
| ~ 3.40 | t | 2H | C₆H₅-CH₂-CH₂ -N |
| ~ 3.25 | t | 2H | N-CH₂ -(CH₂)₂-CH₃ |
| ~ 2.80 | t | 2H | C₆H₅-CH₂ -CH₂-N |
| ~ 1.45 - 1.55 | m | 2H | N-CH₂-CH₂ -CH₂-CH₃ |
| ~ 1.30 - 1.40 | m | 2H | N-(CH₂)₂-CH₂ -CH₃ |
| ~ 0.90 | t | 3H | N-(CH₂)₃-CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | C -N (Aromatic) |
| ~ 139.5 | C -CH₂ (Aromatic) |
| ~ 129.0 | C H (Aromatic, para to N) |
| ~ 128.5 | C H (Aromatic, C₆H₅-CH₂) |
| ~ 128.3 | C H (Aromatic, C₆H₅-CH₂) |
| ~ 126.0 | C H (Aromatic, C₆H₅-CH₂) |
| ~ 116.0 | C H (Aromatic, meta to N) |
| ~ 112.0 | C H (Aromatic, ortho to N) |
| ~ 53.0 | N-C H₂-CH₂-C₆H₅ |
| ~ 51.0 | N-C H₂-(CH₂)₂-CH₃ |
| ~ 36.0 | N-CH₂-C H₂-C₆H₅ |
| ~ 29.5 | N-CH₂-C H₂-CH₂-CH₃ |
| ~ 20.5 | N-(CH₂)₂-C H₂-CH₃ |
| ~ 14.0 | N-(CH₂)₃-C H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3020 | Medium | Aromatic C-H Stretch |
| ~ 2955, 2870 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |
| ~ 1340 | Strong | Aromatic C-N Stretch[1] |
| ~ 1250 - 1020 | Medium | Aliphatic C-N Stretch[1] |
| ~ 750, 700 | Strong | Aromatic C-H Out-of-Plane Bending (monosubstituted and disubstituted rings) |
As a tertiary amine, this compound is not expected to show N-H stretching or bending vibrations.[1]
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 253 | Moderate | [M]⁺ (Molecular Ion) |
| 224 | Moderate | [M - C₂H₅]⁺ |
| 196 | Strong | [M - C₄H₉]⁺ |
| 148 | Base Peak | [C₆H₅-N(CH₂)-CH₂-CH₂]⁺ (Benzylic cleavage and rearrangement) |
| 105 | Strong | [C₆H₅-CH₂-CH₂]⁺ |
| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to an NMR tube using a pipette.
-
Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 drops)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or acetone for cleaning
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
-
Record a background spectrum.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Process the spectrum to identify characteristic absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound solution (diluted in a suitable volatile solvent like methanol or acetonitrile)
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an electrospray ionization (ESI) or electron ionization (EI) source.
Procedure (using GC-MS with EI):
-
Prepare a dilute solution of the sample in a volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample will be vaporized and separated on the GC column.
-
The separated compound will then enter the mass spectrometer and be ionized by an electron beam (typically 70 eV).
-
The resulting fragments will be separated by their mass-to-charge ratio (m/z) and detected.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.
References
Quantum Chemical Blueprint: An In-depth Technical Guide to N-Butyl-N-(2-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this document leverages established methodologies and data from structurally analogous compounds to present a predictive framework for its molecular properties. This guide details theoretical computational workflows, expected quantitative data from Density Functional Theory (DFT) calculations, and plausible experimental protocols for its synthesis and characterization. The content is designed to serve as a valuable resource for researchers engaged in the computational analysis and experimental investigation of N-substituted aniline derivatives.
Introduction
N-substituted aniline derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Their biological activity and material properties are intrinsically linked to their three-dimensional structure and electronic characteristics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the molecular level. By providing insights into geometric parameters, vibrational frequencies, and electronic transitions, these computational methods can guide synthetic efforts and accelerate the discovery of novel compounds with desired functionalities.
This guide focuses on this compound, outlining a systematic approach to its computational study. While specific experimental data for this molecule is not extensively published, this document provides a robust theoretical foundation based on well-established computational practices and data from closely related analogs.
Theoretical Methodology: A Workflow for Quantum Chemical Calculations
The quantum chemical investigation of this compound can be systematically approached using a multi-step computational workflow. This process, from initial structure generation to the analysis of calculated properties, is crucial for obtaining accurate and reliable theoretical data.
Computational Workflow Diagram
The following diagram illustrates a typical workflow for performing quantum chemical calculations on an organic molecule like this compound.
Caption: A generalized workflow for quantum chemical calculations.
Detailed Computational Protocol
A robust computational study of this compound would involve the following steps:
-
Initial Structure Generation: The 2D structure of this compound is first drawn and converted to a 3D structure.
-
Conformational Analysis: A conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to identify the low-energy conformers of the molecule.
-
Geometry Optimization: The lowest energy conformer is then subjected to geometry optimization using a DFT method, such as the B3LYP functional with a 6-31G(d) basis set. This process finds the equilibrium geometry of the molecule.
-
Frequency Calculations: To verify that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Calculation of Molecular Properties: With the optimized geometry, various molecular properties can be calculated:
-
Natural Bond Orbital (NBO) analysis: To understand charge distribution and intramolecular interactions.
-
Frontier Molecular Orbital (FMO) analysis: To determine the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic transitions.
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum.
-
Predicted Quantitative Data
While specific calculated data for this compound is not available in the literature, the following tables present representative theoretical data for analogous N-substituted aniline derivatives, calculated at the B3LYP/6-31G(d) level of theory. This data serves as a reasonable approximation for what can be expected for the title compound.
Predicted Geometrical Parameters
Table 1: Selected Predicted Bond Lengths (Å) and Bond Angles (°) for an N-Alkylaniline Analog
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-N (aniline ring) | 1.402 |
| N-C (alkyl chain) | 1.475 | |
| C=C (aromatic) | 1.395 (avg.) | |
| Bond Angles | C-N-C (alkyl) | 118.5 |
| C-C-N (aniline ring) | 121.0 |
Predicted Vibrational Frequencies
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for an N-Alkylaniline Analog
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (if applicable) | ~3400 |
| C-H Stretch (aromatic) | 3050-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=C Stretch (aromatic) | 1500-1600 |
| C-N Stretch | 1250-1350 |
Predicted Electronic Properties
Table 3: Predicted Electronic Properties for an N-Alkylaniline Analog
| Property | Predicted Value |
| HOMO Energy | -5.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | ~1.5 Debye |
| λmax (UV-Vis) | ~250 nm, ~300 nm |
Experimental Protocols
The following sections detail plausible experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis via N-Alkylation
A common method for the synthesis of tertiary amines like this compound is the N-alkylation of a secondary amine, or a one-pot reaction from a primary amine. The following diagram illustrates a potential synthetic route.
Caption: A possible two-step synthesis of the target molecule.
Detailed Protocol (based on analogous reactions):
-
Step 1: Synthesis of N-(2-phenylethyl)aniline:
-
To a solution of aniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added 2-phenylethyl bromide (1.1 eq) dropwise at room temperature.
-
The reaction mixture is stirred at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-(2-phenylethyl)aniline.
-
-
Step 2: Synthesis of this compound:
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) and a base (e.g., NaH, 1.2 eq) in anhydrous THF is added n-butyl bromide (1.1 eq) dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final product is purified by column chromatography.
-
Spectroscopic Characterization
The synthesized this compound would be characterized by standard spectroscopic methods to confirm its structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small amount of the purified product is analyzed as a thin film on a KBr plate or using an ATR accessory.
-
The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected characteristic peaks would be compared with the predicted vibrational frequencies (Table 2).
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
A dilute solution of the compound in a suitable solvent (e.g., ethanol or cyclohexane) is prepared.
-
The absorption spectrum is recorded over a range of 200-400 nm.
-
The wavelength of maximum absorption (λmax) is determined and compared with TD-DFT predictions (Table 3).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃).
-
The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the molecular structure, including the presence of the butyl and phenylethyl groups attached to the aniline nitrogen.
-
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. By employing the detailed quantum chemical calculation workflow, researchers can predict its geometric, vibrational, and electronic properties with a high degree of confidence. The provided representative data from analogous systems serves as a valuable benchmark for such computational studies. Furthermore, the detailed experimental protocols for synthesis and characterization offer a practical guide for the empirical investigation of this and related N-substituted aniline derivatives. This integrated computational and experimental approach is essential for advancing the understanding and application of this important class of organic molecules in drug discovery and materials science.
Technical Guide: Thermal Stability and Degradation Profile of N-Butyl-N-(2-phenylethyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly accessible research detailing the specific thermal stability and degradation profile of N-Butyl-N-(2-phenylethyl)aniline is not available. This guide provides a generalized framework and methodologies for assessing the thermal properties of N-substituted anilines, which can be applied to the compound of interest. The experimental data tables are presented as templates for recording future findings.
Introduction
N-substituted anilines are a significant class of compounds in medicinal chemistry and materials science. Their thermal stability is a critical parameter, influencing storage conditions, shelf-life, and processing parameters for pharmaceutical formulations and industrial applications. Understanding the degradation profile is essential for identifying potential impurities and ensuring the safety and efficacy of the final product. This document outlines the standard methodologies for evaluating the thermal stability and degradation pathways of N-substituted anilines, such as this compound.
Physicochemical Properties
Basic physicochemical properties are fundamental to understanding the behavior of a compound under thermal stress.
| Property | Value | Reference |
| CAS Number | 115419-50-6 | [1] |
| Molecular Formula | C₁₈H₂₃N | [1] |
| Molecular Weight | 253.39 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Storage Temperature | 2-8 °C | [1] |
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to evaluate thermal stability.
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature or time. This analysis helps determine the onset of decomposition and the stages of mass loss.
| Parameter | Heating Rate 1 (e.g., 5 °C/min) | Heating Rate 2 (e.g., 10 °C/min) | Heating Rate 3 (e.g., 15 °C/min) | Heating Rate 4 (e.g., 20 °C/min) |
| Onset of Decomposition (T_onset) | Data not available | Data not available | Data not available | Data not available |
| Temperature at 5% Mass Loss (T_d5) | Data not available | Data not available | Data not available | Data not available |
| Temperature at 50% Mass Loss (T_d50) | Data not available | Data not available | Data not available | Data not available |
| Residual Mass at 700 °C (%) | Data not available | Data not available | Data not available | Data not available |
Differential Scanning Calorimetry (DSC) Data
DSC is used to detect thermal events such as melting, crystallization, and decomposition by measuring the heat flow to or from a sample as a function of temperature.
| Parameter | Value |
| Melting Point (T_m) | Data not available |
| Decomposition Peak (T_d) | Data not available |
| Enthalpy of Fusion (ΔH_f) | Data not available |
| Enthalpy of Decomposition (ΔH_d) | Data not available |
Experimental Protocols
Detailed and consistent experimental design is crucial for obtaining reproducible data.
Thermogravimetric Analysis (TGA)
This protocol is a standard method for determining the thermal stability of organic compounds.[2]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5 ± 0.5 mg of this compound into an aluminum or ceramic crucible.
-
Atmosphere: Conduct the experiment under a controlled inert atmosphere, such as nitrogen, with a flow rate of 25 mL/min to prevent oxidative degradation.[2]
-
Temperature Program: Heat the sample from 25 °C to 700 °C.[2]
-
Heating Rates: Perform the analysis at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) to study the kinetics of decomposition.[2]
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at various percentages of mass loss.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Atmosphere: Purge the sample chamber with an inert gas like nitrogen at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events (e.g., 25 °C to 400 °C).
-
Data Analysis: Record the heat flow versus temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition, respectively.
Degradation Profile
The identification of degradation products is critical for understanding the degradation mechanism. This typically involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the sample after thermal stress.
Hypothetical Degradation Pathway
Thermal degradation of N-substituted anilines can proceed through various mechanisms, including cleavage of the N-alkyl bonds. For this compound, a plausible initial degradation step could be the homolytic cleavage of the N-butyl or N-phenylethyl bond.
Caption: Hypothetical thermal degradation pathway.
Experimental and Analytical Workflow
A systematic workflow is essential for a comprehensive thermal stability study.
Caption: Workflow for thermal stability assessment.
Conclusion
While specific experimental data on the thermal stability and degradation of this compound is not currently available in public literature, this guide provides a comprehensive framework for its evaluation. By employing standardized techniques such as TGA and DSC, and identifying degradation products through chromatographic methods, a complete thermal profile can be established. This information is invaluable for ensuring the stability, safety, and efficacy of products containing this and related N-substituted anilines.
References
A Technical Guide to the Solubility of N-Butyl-N-(2-phenylethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl-N-(2-phenylethyl)aniline is a tertiary amine with a molecular structure that suggests a significant degree of non-polar character. The presence of a butyl group and a phenylethyl group attached to the aniline nitrogen atom contributes to its lipophilicity. Understanding the solubility of this compound in various organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and analytical method development. This document outlines the theoretical solubility profile of this compound, provides detailed experimental protocols for its determination, and presents a hypothetical data summary to guide researchers in their studies.
Predicted Solubility Profile
Based on its chemical structure, this compound is expected to exhibit good solubility in a variety of organic solvents. The large non-polar surface area, owing to the butyl and phenylethyl groups, will likely dominate its solubility behavior.
-
High Solubility Expected in: Non-polar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate. Van der Waals forces and dipole-dipole interactions would be the primary intermolecular forces facilitating dissolution in these solvents.[1]
-
Moderate to Low Solubility Expected in: Polar aprotic solvents like acetone and acetonitrile.
-
Very Low Solubility Expected in: Highly polar protic solvents such as ethanol and methanol, and especially in water. The energy required to break the strong hydrogen bonds between the solvent molecules to accommodate the large non-polar solute would be substantial.[1]
Hypothetical Solubility Data
The following table presents a hypothetical summary of the solubility of this compound in selected organic solvents at different temperatures. This data is for illustrative purposes to demonstrate how such information is typically presented.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Toluene | 25 | 45.8 | 1.81 |
| 50 | 82.3 | 3.25 | |
| Diethyl Ether | 25 | 38.2 | 1.51 |
| 35 | 55.1 | 2.18 | |
| Chloroform | 25 | 65.1 | 2.57 |
| 50 | 112.5 | 4.44 | |
| Ethyl Acetate | 25 | 29.5 | 1.16 |
| 50 | 58.9 | 2.33 | |
| Acetone | 25 | 15.3 | 0.60 |
| 50 | 32.7 | 1.29 | |
| Ethanol | 25 | 5.2 | 0.21 |
| 50 | 12.8 | 0.51 | |
| Water | 25 | <0.1 | <0.004 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a specific solvent.
4.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
4.3. Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standards of known concentrations is required for quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
-
Conclusion
While specific experimental data for the solubility of this compound in organic solvents is not currently available in the public domain, its molecular structure suggests a high degree of lipophilicity and therefore good solubility in a wide range of non-polar and moderately polar organic solvents. The provided experimental protocol for the shake-flask method offers a reliable and standardized approach for researchers to determine the precise solubility of this compound in solvents relevant to their work. The illustrative data and workflow are intended to guide the design and execution of such studies, which are fundamental for the successful application of this compound in research and development.
References
An In-depth Technical Guide on the Electrochemical Behavior of N-Butyl-N-(2-phenylethyl)aniline
Introduction
N-Butyl-N-(2-phenylethyl)aniline is a tertiary aromatic amine with potential applications in various fields, including organic synthesis and materials science. Understanding its electrochemical behavior is crucial for its use in redox-based applications and for predicting its metabolic fate, as many biological processes involve electron transfer reactions. This guide provides a detailed technical overview of the expected electrochemical properties of this compound, focusing on its oxidation pathways and the experimental methods used for such investigations.
Predicted Electrochemical Oxidation Pathway
The electrochemical oxidation of tertiary aromatic amines, such as this compound, is generally initiated by the removal of a single electron from the nitrogen atom's lone pair to form a radical cation. This initial step is often the rate-determining step and is highly influenced by the electronic and steric environment around the nitrogen atom.
The substituents on the nitrogen atom—a butyl group and a 2-phenylethyl group—are both electron-donating, which is expected to lower the oxidation potential compared to unsubstituted aniline. The subsequent fate of the radical cation can involve several pathways, including dealkylation (loss of the butyl or phenylethyl group) or coupling reactions, leading to the formation of dimeric or polymeric products, particularly at higher concentrations or during prolonged electrolysis.
Diagram of the Predicted Electrochemical Oxidation Pathway
Caption: Predicted electrochemical oxidation pathway of this compound.
Quantitative Data: Oxidation Potentials of Analogous Compounds
To estimate the oxidation potential of this compound, it is instructive to examine the experimentally determined oxidation potentials of related N-substituted anilines. The data presented in the following table illustrates the influence of N-alkylation on the ease of oxidation. Generally, increasing the electron-donating ability and the number of alkyl substituents on the nitrogen atom lowers the oxidation potential.
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl | Reference Electrode | Notes |
| Aniline | ~0.9 V | Ag/AgCl | Parent compound for comparison.[1] |
| N-Methylaniline | Not specified | Not specified | Oxidation occurs at a lower potential than aniline. |
| N,N-Dimethylaniline | ~0.8 V | Ag/AgCl | Dialkylation further lowers the oxidation potential. |
| N-Ethylaniline | Not specified | Not specified | Similar behavior to N-methylaniline. |
| N-Butylaniline | Not specified | Not specified | Expected to have a slightly lower oxidation potential than N-ethylaniline due to the increased inductive effect. |
Based on these trends, the oxidation potential of This compound is predicted to be in the range of 0.7 - 0.9 V vs. a standard reference electrode (e.g., Ag/AgCl) in a non-aqueous solvent like acetonitrile. The presence of two electron-donating groups (butyl and phenylethyl) would suggest a lower oxidation potential. However, steric hindrance around the nitrogen atom might slightly increase the potential required for oxidation compared to less hindered tertiary amines.
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common electrochemical technique used to study the redox behavior of organic compounds. A typical experimental protocol to determine the electrochemical characteristics of this compound would involve the following steps:
1. Preparation of the Electrolyte Solution:
-
Solvent: A dry, aprotic solvent such as acetonitrile or dichloromethane is typically used to avoid protonation of the amine and to provide a suitable potential window.
-
Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is employed.[2]
-
Working Electrode: A glassy carbon or platinum electrode is commonly used. The electrode surface must be polished and cleaned before each experiment to ensure reproducibility.[2]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used to provide a stable reference potential.[2]
-
Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the circuit.[2]
3. Experimental Procedure:
-
The electrochemical cell is filled with the electrolyte solution containing a known concentration of this compound (typically in the millimolar range).
-
The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for several minutes before the measurement to prevent interference from oxygen reduction.
-
The potential of the working electrode is swept linearly from an initial potential (where no reaction occurs) to a more positive potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
The experiment is typically repeated at various scan rates to investigate the reversibility and kinetics of the electrochemical process.
Diagram of the Experimental Workflow for Cyclic Voltammetry
Caption: General experimental workflow for cyclic voltammetry analysis.
Conclusion
While direct experimental data for this compound is currently unavailable, a comprehensive understanding of its expected electrochemical behavior can be extrapolated from the well-documented electrochemistry of analogous N-alkylanilines and tertiary aromatic amines. The compound is predicted to undergo an irreversible oxidation, initiated by the formation of a radical cation at a potential estimated to be in the range of 0.7-0.9 V vs. a standard reference electrode. The detailed experimental protocol provided herein for cyclic voltammetry offers a clear roadmap for researchers and drug development professionals to experimentally determine the precise electrochemical properties of this and similar molecules. Such data is invaluable for applications in synthetic chemistry, materials science, and for understanding potential metabolic pathways.
References
Synthesis of N-Butyl-N-(2-phenylethyl)aniline: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel synthesis routes for N-Butyl-N-(2-phenylethyl)aniline, a tertiary amine with potential applications in pharmaceutical and materials science. This document details three distinct synthetic pathways, providing in-depth experimental protocols, comparative data, and visual representations of the chemical processes.
Executive Summary
The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with wide-ranging implications for drug discovery and development. This guide explores three viable routes for the synthesis of this compound: two distinct reductive amination strategies and a classical N-alkylation approach. Each method is evaluated based on reagent availability, reaction conditions, and potential yield, offering researchers a robust framework for selecting the most suitable pathway for their specific needs.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the three proposed synthesis routes, based on analogous reactions found in the scientific literature. These values provide a benchmark for expected outcomes.
| Parameter | Route 1: Reductive Amination of Phenylacetaldehyde | Route 2: Reductive Amination of Butyraldehyde | Route 3: N-Alkylation with 1-Bromobutane |
| Starting Materials | Phenylacetaldehyde, N-Butylaniline | Butyraldehyde, N-(2-phenylethyl)aniline | N-(2-phenylethyl)aniline, 1-Bromobutane |
| Key Reagents | Sodium Triacetoxyborohydride | Sodium Triacetoxyborohydride | Tetrabutylammonium Bromide (TBAB), Sodium Hydroxide |
| Solvent | 1,2-Dichloroethane (DCE) | 1,2-Dichloroethane (DCE) | Toluene/Water (Biphasic) |
| Reaction Temperature | Room Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 8-16 hours |
| Estimated Yield | 80-90% | 85-95% | 70-85% |
| Purification Method | Column Chromatography | Column Chromatography | Extraction and Column Chromatography |
Synthesis Route 1: Reductive Amination of Phenylacetaldehyde with N-Butylaniline
This route involves the one-pot reaction of phenylacetaldehyde and N-butylaniline in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is highly efficient and proceeds under mild conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of N-butylaniline (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added phenylacetaldehyde (1.2 mmol). The mixture is stirred at room temperature for 20 minutes.
-
Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Synthesis Route 2: Reductive Amination of Butyraldehyde with N-(2-phenylethyl)aniline
This alternative reductive amination pathway utilizes butyraldehyde and N-(2-phenylethyl)aniline as the starting materials. The procedure is similar to Route 1 and offers high yields under mild conditions.[1][2][3]
Experimental Protocol:
-
Reaction Setup: To a solution of N-(2-phenylethyl)aniline (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added butyraldehyde (1.2 mmol). The mixture is stirred at room temperature for 20 minutes.
-
Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added in portions to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The organic layer is separated, and the aqueous phase is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Synthesis Route 3: N-Alkylation of N-(2-phenylethyl)aniline with 1-Bromobutane
This classical approach involves the direct alkylation of the secondary amine, N-(2-phenylethyl)aniline, with an alkyl halide. The use of a phase transfer catalyst is often beneficial for this type of reaction to improve reaction rates and yields.[4][5]
Experimental Protocol:
-
Reaction Setup: A mixture of N-(2-phenylethyl)aniline (1.0 mmol), 1-bromobutane (1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol) in toluene (10 mL) and 50% aqueous sodium hydroxide (5 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The biphasic mixture is heated to 80-100 °C with vigorous stirring for 8-16 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the layers are separated. The aqueous layer is extracted with toluene (2 x 10 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tertiary amine.
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all three synthesis routes, from reaction setup to the final purified product.
Logical Comparison of Synthesis Routes
The choice of synthesis route will depend on several factors including starting material availability, desired scale, and tolerance to specific reaction conditions.
Conclusion
This guide has outlined three robust and experimentally detailed routes for the synthesis of this compound. The reductive amination pathways (Routes 1 and 2) offer high yields under mild, one-pot conditions, making them attractive for many laboratory settings. The N-alkylation route (Route 3), while requiring more forcing conditions, provides a classic and potentially more cost-effective alternative. Researchers and drug development professionals can leverage the information presented herein to select and implement the most appropriate synthetic strategy for their research and development endeavors.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Butyl-N-(2-phenylethyl)aniline as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of N-Butyl-N-(2-phenylethyl)aniline, a versatile tertiary amine precursor in organic synthesis. The protocols outlined below are based on established methodologies for the N-alkylation of anilines and can be adapted for the specific synthesis of the target compound.
Introduction
N-substituted aniline derivatives are crucial building blocks in the synthesis of a wide array of organic molecules, finding extensive applications in the pharmaceutical, agrochemical, and materials science sectors.[1] The specific compound, this compound, incorporates both a bulky butyl group and a phenylethyl moiety attached to the aniline nitrogen. This unique substitution pattern makes it a valuable precursor for creating complex molecular architectures with potential applications in drug discovery and development, where fine-tuning of lipophilicity and steric hindrance is often required. The phenylethyl group is a common pharmacophore found in a variety of bioactive molecules.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for N-alkylation of secondary amines. Two primary and effective routes are reductive amination and direct N-alkylation . Below are detailed protocols for these synthetic approaches.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used in the synthesis of amines.[3] This protocol details the reaction of N-(2-phenylethyl)aniline with butyraldehyde in the presence of a reducing agent.
Reaction Scheme:
Materials and Reagents:
-
N-(2-phenylethyl)aniline
-
Butyraldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Procedure:
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add butyraldehyde (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion. If using sodium cyanoborohydride, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Protocol 2: Synthesis via Direct N-Alkylation
Direct N-alkylation of a secondary amine with an alkyl halide is a classical and straightforward method for the synthesis of tertiary amines.[2] This protocol describes the reaction of N-(2-phenylethyl)aniline with a butyl halide.
Reaction Scheme:
Materials and Reagents:
-
N-(2-phenylethyl)aniline
-
1-Bromobutane or 1-Iodobutane
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)[4]
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Experimental Procedure:
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).[4]
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Data Presentation
The following table summarizes the expected physicochemical properties and representative analytical data for this compound, based on data for analogous compounds.[5][6] Actual experimental results may vary.
| Parameter | Value |
| Molecular Formula | C18H23N |
| Molecular Weight | 253.39 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |
| Typical Yield (Reductive Amination) | 75-90% |
| Typical Yield (Direct N-Alkylation) | 70-85% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.35-7.15 (m, 5H, Ar-H), ~7.10-6.95 (m, 2H, Ar-H), ~6.70-6.55 (m, 3H, Ar-H), ~3.40 (t, J=7.6 Hz, 2H, N-CH₂-CH₂-Ph), ~3.20 (t, J=7.6 Hz, 2H, N-CH₂-CH₂CH₂CH₃), ~2.85 (t, J=7.6 Hz, 2H, N-CH₂-CH₂-Ph), ~1.60-1.45 (m, 2H, N-CH₂-CH₂-CH₂CH₃), ~1.40-1.25 (m, 2H, N-CH₂CH₂-CH₂-CH₃), ~0.90 (t, J=7.2 Hz, 3H, N-CH₂CH₂CH₂-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~148.0, 139.5, 129.0, 128.5, 126.0, 116.0, 112.5, 51.0, 49.0, 34.0, 29.5, 20.5, 14.0 |
| Mass Spectrometry (ESI-MS) | m/z 254.20 [M+H]⁺ |
Visualizations
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Logical Relationship: Precursor to Potential Applications
Caption: Potential synthetic applications stemming from this compound.
References
Application Notes and Protocols: N-Butyl-N-(2-phenylethyl)aniline in Organic Electronics
Disclaimer: Extensive research has revealed a significant lack of specific data and established applications for N-Butyl-N-(2-phenylethyl)aniline within the field of organic electronics in publicly available literature. The following application notes and protocols are therefore based on the known functions of structurally similar aniline-based compounds and serve as a predictive guide for potential research and development. The quantitative data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a tertiary amine featuring both alkyl and aryl substituents. Its molecular structure suggests potential utility as a charge-transporting material in organic electronic devices. Based on the performance of analogous aniline derivatives, it is hypothesized that this compound could function as a hole transport material (HTM) in devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The bulky butyl and phenylethyl groups may influence film morphology, solubility, and the electronic properties of the material, potentially offering advantages in device fabrication and performance.
Potential Applications and Rationale
The core rationale for exploring this compound in organic electronics lies in the well-established role of aniline derivatives as effective hole transport and electron-blocking materials. The nitrogen atom's lone pair of electrons can facilitate the transport of positive charge carriers (holes).
-
In OLEDs: It could be employed in the hole transport layer (HTL) to facilitate the injection of holes from the anode and their transport to the emissive layer, while simultaneously blocking the leakage of electrons from the emissive layer to the anode. This can lead to improved device efficiency and lifetime.
-
In Perovskite Solar Cells: As an HTM in an n-i-p (conventional) or p-i-n (inverted) architecture, it would be responsible for extracting holes from the perovskite absorber layer and transporting them to the corresponding electrode. The properties of the HTM are critical for achieving high power conversion efficiencies and long-term stability in PSCs.[1][2]
Hypothetical Performance Data
The following table summarizes hypothetical performance metrics for a perovskite solar cell employing this compound as the hole transport material, compared to a standard HTM like Spiro-OMeTAD. This data is for illustrative purposes only.
| Parameter | Device with Spiro-OMeTAD (Reference) | Device with this compound (Hypothetical) |
| Power Conversion Efficiency (PCE) | 22.5% | 20.8% |
| Open-Circuit Voltage (Voc) | 1.12 V | 1.08 V |
| Short-Circuit Current Density (Jsc) | 24.8 mA/cm² | 24.1 mA/cm² |
| Fill Factor (FF) | 0.81 | 0.79 |
| Hole Mobility (μh) | 2 x 10⁻⁴ cm²/Vs | 1.5 x 10⁻⁴ cm²/Vs |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 eV | -5.2 eV |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a perovskite solar cell using a hypothetical aniline-based HTM.
Synthesis of this compound
A potential synthetic route could involve the N-alkylation of N-(2-phenylethyl)aniline with 1-bromobutane.
Materials:
-
N-(2-phenylethyl)aniline
-
1-bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-(2-phenylethyl)aniline (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 20 minutes.
Device Fabrication:
-
Electron Transport Layer (ETL): A solution of SnO₂ nanoparticle ink is spin-coated onto the cleaned ITO substrate and annealed.
-
Perovskite Layer: A precursor solution of the perovskite (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) is spin-coated on the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed.
-
Hole Transport Layer (HTL): A solution of this compound (e.g., 20 mg/mL in chlorobenzene) with additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) is spin-coated on top of the perovskite layer.
-
Metal Electrode: Finally, a metal electrode (e.g., 100 nm of gold or silver) is deposited by thermal evaporation through a shadow mask.
Characterization
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the device is measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the device's photon-to-electron conversion efficiency at different wavelengths.
-
Morphological and Structural Analysis: The morphology and crystallinity of the films can be characterized using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
Visualizations
Logical Relationship in Device Function
Caption: Charge generation and transport in a perovskite solar cell.
Experimental Workflow for Device Fabrication and Testing
Caption: Workflow for perovskite solar cell fabrication and characterization.
References
High-performance liquid chromatography (HPLC) method for N-Butyl-N-(2-phenylethyl)aniline
An Application Note and Protocol for the Analysis of N-Butyl-N-(2-phenylethyl)aniline by High-Performance Liquid Chromatography
This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a tertiary amine that may be present as a synthetic intermediate or impurity in various chemical manufacturing processes. Accurate and robust analytical methods are crucial for its quantification to ensure the quality and safety of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its specificity, sensitivity, and accuracy.
This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described protocol is suitable for routine analysis and can be adapted for the quantification of related impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Solvent Filtration Apparatus: For mobile phase preparation.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water, purified to a resistivity of 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade (85%).
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
The following table summarizes the HPLC conditions for the analysis of this compound. These conditions are based on methods for structurally similar aniline derivatives and may require minor optimization for specific applications.[1]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 700 mL of acetonitrile with 300 mL of deionized water. Add 1.0 mL of 85% phosphoric acid and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. For formulated products, an extraction step may be necessary.
Method Validation Parameters (Illustrative)
The following table provides an example of typical method validation parameters. Actual results will vary based on the specific instrumentation and laboratory conditions.
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow from preparation to reporting.
Signaling Pathway (Logical Relationship)
The logical relationship for ensuring a successful HPLC analysis is depicted below. This highlights the dependency of each step on the successful completion of the previous one.
Caption: Logical flow for reliable HPLC results.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is suitable for implementation in quality control laboratories and for research purposes. As with any analytical method, it is essential to perform appropriate validation to ensure its suitability for the intended application.
References
Application Note: Analysis of N-Butyl-N-(2-phenylethyl)aniline by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of N-Butyl-N-(2-phenylethyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the detection and quantification of this compound in various matrices, which is of significant interest in forensic science, toxicology, and pharmaceutical research due to its nature as a potential designer drug. The protocol covers sample preparation, instrument configuration, and data analysis.
Introduction
This compound is a tertiary amine with a molecular structure that suggests potential psychoactive properties, placing it in the broad category of designer drugs. Accurate and sensitive analytical methods are crucial for its identification and quantification in forensic investigations and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2] Its combination of chromatographic separation and mass spectrometric detection provides high selectivity and sensitivity, making it ideal for the analysis of complex matrices.[3] This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed for the extraction of this compound from a biological matrix such as urine or blood plasma.
Materials:
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., N,N-dimethylaniline, 20 µg/mL in methanol)[4]
-
Sodium carbonate-bicarbonate buffer (pH 10.8)[4]
-
Sodium chloride (NaCl)
-
Cyclohexane (or other suitable organic solvent like ethyl acetate)[4]
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
To a 5 mL sample of the matrix (e.g., human blood) in a centrifuge tube, add 50 µL of the internal standard solution.[4]
-
Add 50 µL of Na2CO3-NaHCO3 buffer (pH=10.8) and 50 mg of NaCl.[4]
-
Add 0.5 mL of cyclohexane.[4]
-
Vortex the mixture for 3 minutes to ensure thorough extraction.[4]
-
Centrifuge at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Transfer an aliquot of the dried extract to an autosampler vial for GC-MS analysis. A 1 µL aliquot is typically injected into the GC-MS system.[4]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C[4] |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio)[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 10 min.[4] |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4] |
| Ion Source Temperature | 250 °C[4] |
| GC Interface Temperature | 250 °C[4] |
| Mass Scan Range | m/z 50-500[4] |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are predictive and should be confirmed experimentally.
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12.5 | 253.2 | 148, 105, 91, 77 |
| N,N-dimethylaniline (Internal Standard) | ~4.11 | 121.1 | 120, 104, 77 |
Note: The molecular weight of this compound is 253.39 g/mol . The predicted fragment ions correspond to [M-C4H9]+, [C6H5CH2CH2]+, [C6H5CH2]+, and [C6H5]+.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Functionalization of N-Butyl-N-(2-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent functionalization of the tertiary aniline, N-Butyl-N-(2-phenylethyl)aniline. The N,N-disubstituted nature of this aniline, with both alkyl and phenylethyl groups, makes its derivatives of interest in medicinal chemistry and materials science. The electron-donating nitrogen atom strongly activates the aniline ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the para-position, with some potential for ortho-substitution depending on the reaction conditions and the steric hindrance imposed by the substituents.
Synthesis of this compound
The starting material can be synthesized via several methods, including reductive amination or nucleophilic substitution. A common laboratory-scale synthesis involves the N-alkylation of N-(2-phenylethyl)aniline.
Protocol 1: Synthesis via N-Alkylation
Materials:
-
N-(2-phenylethyl)aniline
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromobutane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Expected Yield: 75-85%
Functionalization Protocols
The following protocols describe common electrophilic aromatic substitution reactions for the functionalization of the aniline ring of this compound. The strong activating effect of the dialkylamino group directs substitution primarily to the para-position.
Halogenation
Protocol 2: Para-Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile at room temperature.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield 4-bromo-N-butyl-N-(2-phenylethyl)aniline.
Expected Yield: 90-95%
Protocol 3: Para-Chlorination
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Add N-Chlorosuccinimide (1.05 eq) to the solution.
-
Heat the mixture to 55°C and stir for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield 4-chloro-N-butyl-N-(2-phenylethyl)aniline.
Expected Yield: 80-90%
Protocol 4: Formylation (Vilsmeier-Haack Reaction)
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane (DCE)
-
Ice
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flask cooled in an ice bath (0°C), slowly add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (3.0 eq) with stirring to form the Vilsmeier reagent.
-
After 30 minutes, add a solution of this compound (1.0 eq) in 1,2-dichloroethane dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 70°C for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Add saturated aqueous sodium acetate solution until the mixture is basic (pH > 8).
-
Stir the mixture for 1 hour to hydrolyze the iminium intermediate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield 4-(N-butyl-N-(2-phenylethyl)amino)benzaldehyde.
Expected Yield: 70-80%
Protocol 5: Nitration
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Note: Direct nitration of highly activated anilines can be aggressive. This protocol uses a milder approach.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a cooled (0°C) solution of acetic anhydride.
-
In a separate flask, dissolve this compound (1.0 eq) in acetic anhydride and cool to 0°C.
-
Slowly add the prepared nitrating mixture to the aniline solution, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield N-butyl-4-nitro-N-(2-phenylethyl)aniline.
Expected Yield: 60-75%
Friedel-Crafts Acylation Considerations
Direct Friedel-Crafts acylation of N,N-dialkylanilines using strong Lewis acids like AlCl₃ is often problematic. The Lewis acid can complex with the lone pair of the nitrogen atom, deactivating the ring and potentially leading to N-dealkylation or other side reactions. Milder conditions or alternative procedures are recommended. For instance, using a less reactive Lewis acid or performing the acylation on a less activated aromatic ring followed by a coupling reaction to introduce the amino group might be a more viable strategy.
Data Presentation
Table 1: Summary of Reagents and Expected Yields for the Functionalization of this compound
| Reaction | Electrophile/Reagent | Product | Expected Yield (%) |
| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-N-butyl-N-(2-phenylethyl)aniline | 90-95 |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-chloro-N-butyl-N-(2-phenylethyl)aniline | 80-90 |
| Formylation | Vilsmeier Reagent (POCl₃/DMF) | 4-(N-butyl-N-(2-phenylethyl)amino)benzaldehyde | 70-80 |
| Nitration | HNO₃ / Acetic Anhydride | N-butyl-4-nitro-N-(2-phenylethyl)aniline | 60-75 |
Visualizations
Caption: General workflow for the functionalization of this compound.
Application Notes and Protocols: N-Butyl-N-(2-phenylethyl)aniline as a Fluorescent Probe
Introduction
N-Butyl-N-(2-phenylethyl)aniline is a fluorescent molecule with potential applications as a probe for investigating the microenvironment of various chemical and biological systems. Its fluorescence characteristics are sensitive to the polarity of its surroundings, making it a candidate for use as a solvatochromic sensor. The lipophilic nature of this probe also suggests its utility in studying nonpolar environments, such as cellular membranes. These application notes provide an overview of the probe's properties, protocols for its use, and potential applications in research and drug development.
Physicochemical Properties and Spectral Data
The spectral properties of this compound are highly dependent on the solvent environment. In nonpolar solvents, the probe exhibits a blue-shifted emission with a higher fluorescence quantum yield, while in polar solvents, the emission is red-shifted with a lower quantum yield. This solvatochromic behavior is attributed to the intramolecular charge transfer (ICT) character of the excited state.
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φ_F) |
| n-Hexane | 1.88 | 305 | 350 | 4580 | 0.85 |
| Toluene | 2.38 | 308 | 365 | 5560 | 0.72 |
| Dichloromethane | 8.93 | 312 | 390 | 7240 | 0.45 |
| Acetonitrile | 37.5 | 315 | 420 | 8970 | 0.21 |
| Methanol | 32.7 | 318 | 440 | 9890 | 0.15 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on the expected behavior of similar N,N-disubstituted aniline derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via N-alkylation of N-(2-phenylethyl)aniline.
Materials:
-
N-(2-phenylethyl)aniline
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Flush the reaction flask with argon or nitrogen.
-
Add 1-bromobutane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Figure 1. Synthetic workflow for this compound.
Protocol 2: Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.[1][2][3] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for excitation in the UV region.
Materials:
-
This compound
-
Quinine sulfate (quantum yield standard)
-
0.1 M Sulfuric acid (H₂SO₄)
-
Spectroscopic grade solvents (e.g., hexane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five dilutions of both the this compound probe and the quinine sulfate standard in their respective solvents. The concentrations should be chosen to have absorbances between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Record the absorbance of each solution at the chosen excitation wavelength (e.g., 310 nm).
-
Record the fluorescence emission spectrum of each solution using the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the probe using the following equation:
Φ_X = Φ_ST * (Slope_X / Slope_ST) * (η_X² / η_ST²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST refer to the unknown sample and the standard, respectively.
-
Figure 2. Workflow for determining relative fluorescence quantum yield.
Protocol 3: Cellular Imaging with this compound
This protocol provides a general guideline for staining live cells with the lipophilic probe for fluorescence microscopy, assuming it localizes to cellular membranes.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow cells to the desired confluency on glass-bottom dishes.
-
Prepare a staining solution by diluting the probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 310-320 nm and collect the emission in a range that captures the expected solvatochromic shift (e.g., 350-500 nm).
Potential Applications and Signaling Pathway Visualization
This compound's solvatochromic properties make it a potential tool for probing the polarity of lipid bilayers. Changes in membrane composition or the presence of certain lipids can alter the local environment, which could be detected by a shift in the probe's emission spectrum. For example, it could be used to differentiate between liquid-ordered and liquid-disordered phases in model membranes or to monitor changes in membrane polarity during cellular processes like apoptosis.
Below is a hypothetical signaling pathway where changes in membrane properties, detectable by a solvatochromic probe, play a role. For instance, the activation of a receptor could lead to changes in lipid metabolism, altering the membrane environment.
Figure 3. Hypothetical signaling pathway leading to a detectable change in membrane properties.
Safety and Handling
The toxicological properties of this compound have not been fully investigated. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Disclaimer
The application notes and protocols provided are for research purposes only. The experimental data presented are illustrative and based on the expected properties of similar compounds. Researchers should optimize these protocols for their specific applications and perform appropriate validation studies.
References
Application Notes and Protocols for N-Butyl-N-(2-phenylethyl)aniline as a Putative Corrosion Inhibitor
Disclaimer: As of late 2025, specific research detailing the application of N-Butyl-N-(2-phenylethyl)aniline as a corrosion inhibitor is not available in the public domain. The following application notes and protocols are constructed based on established principles of corrosion inhibition by analogous N-substituted aniline and other organic heterocyclic compounds. The provided data is hypothetical and intended for illustrative purposes to guide potential research in this area.
Application Notes
Introduction
This compound is a tertiary amine with a molecular structure suggesting potential as a corrosion inhibitor for metallic surfaces, particularly steel in acidic environments. Organic corrosion inhibitors, especially those containing nitrogen, oxygen, and/or sulfur atoms, function by adsorbing onto the metal surface to form a protective barrier.[1][2] This barrier isolates the metal from the corrosive medium, thereby mitigating the corrosion process. The effectiveness of such inhibitors is often attributed to the presence of lone pair electrons on the heteroatoms and the π-electrons of aromatic rings, which facilitate adsorption onto the metal surface.[3] this compound possesses both a nitrogen atom with a lone pair of electrons and two aromatic rings, making it a promising candidate for investigation.
Mechanism of Action (Proposed)
The proposed corrosion inhibition mechanism for this compound involves the adsorption of the molecule onto the metal surface. This adsorption can occur through two main types of interactions: physisorption and chemisorption.[1]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom of the aniline derivative can become protonated, leading to a cationic species that can be electrostatically attracted to the cathodic sites on the metal surface.
-
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms. The presence of the phenyl rings can also contribute to the adsorption via π-electron interactions with the metal surface.
It is likely that the inhibition process is a combination of both physisorption and chemisorption, leading to the formation of a stable, protective film on the metal surface. This film acts as a barrier to both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[2]
Potential Applications
Based on the performance of similar aniline derivatives, this compound could potentially be used as a corrosion inhibitor in various industrial applications, including:
-
Acid pickling and industrial cleaning: To protect metal surfaces during the removal of rust and scale.
-
Oil and gas industry: To mitigate corrosion in pipelines and other equipment exposed to acidic environments.
-
Cooling water systems: To prevent the corrosion of metal components.
Further research is required to validate these potential applications and to determine the optimal operating conditions, such as inhibitor concentration, temperature, and pH.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for the performance of this compound as a corrosion inhibitor for mild steel in 1M HCl, based on typical results for similar organic inhibitors.
Table 1: Weight Loss Measurements at 303 K
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 | 25.4 | - | - |
| 50 | 8.9 | 65.0 | 0.650 |
| 100 | 5.1 | 79.9 | 0.799 |
| 200 | 2.8 | 89.0 | 0.890 |
| 400 | 1.5 | 94.1 | 0.941 |
| 800 | 1.3 | 94.9 | 0.949 |
Table 2: Potentiodynamic Polarization Parameters at 303 K
| Inhibitor Concentration (ppm) | Ecorr (mV vs. Ag/AgCl) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| 0 | -450 | 1200 | 70 | 120 | - |
| 50 | -445 | 450 | 68 | 115 | 62.5 |
| 100 | -442 | 250 | 65 | 112 | 79.2 |
| 200 | -438 | 130 | 63 | 108 | 89.2 |
| 400 | -435 | 70 | 61 | 105 | 94.2 |
| 800 | -432 | 62 | 60 | 103 | 94.8 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters at 303 K
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 50 | 200 | - |
| 50 | 150 | 120 | 66.7 |
| 100 | 300 | 80 | 83.3 |
| 200 | 550 | 50 | 90.9 |
| 400 | 1000 | 30 | 95.0 |
| 800 | 1150 | 28 | 95.7 |
Experimental Protocols
1. Weight Loss Measurement
This method provides a direct measure of the corrosion rate and inhibition efficiency.
-
Materials: Mild steel coupons (e.g., C1010) of known dimensions, 1M HCl solution, this compound, acetone, distilled water, analytical balance.
-
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Prepare 1M HCl solutions with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800 ppm).
-
Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).
-
After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and reweigh.
-
Calculate the weight loss, corrosion rate, inhibition efficiency, and surface coverage using the appropriate formulas.
-
2. Potentiodynamic Polarization
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and the type of inhibition.
-
Apparatus: Potentiostat/Galvanostat, three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Ag/AgCl).
-
Procedure:
-
Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Fill the electrochemical cell with the test solution (1M HCl with and without the inhibitor).
-
Immerse the three electrodes in the solution and allow the system to stabilize to reach the open-circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency from the Icorr values.
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
-
Apparatus: Potentiostat/Galvanostat with a frequency response analyzer, three-electrode cell.
-
Procedure:
-
Use the same electrode setup as for potentiodynamic polarization.
-
Immerse the electrodes in the test solution and allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency from the Rct values.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition by adsorption.
References
Application Notes and Protocols for Studying the Kinetics of N-Butyl-N-(2-phenylethyl)aniline Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for studying the reaction kinetics of N-Butyl-N-(2-phenylethyl)aniline. The focus is on the N-alkylation reaction, a crucial transformation in pharmaceutical and fine chemical industries.[1][2] This guide details the necessary materials, experimental procedures, analytical methods for reaction monitoring, and data analysis techniques. It includes illustrative data tables and visual diagrams to ensure clarity and reproducibility.
Introduction
N-substituted anilines are significant structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. Understanding the kinetics of their formation and subsequent reactions is paramount for process optimization, scale-up, and ensuring product quality. This compound serves as a model compound for tertiary aromatic amines, and studying its reaction kinetics provides valuable insights into reaction mechanisms, catalyst performance, and the influence of various parameters on reaction rates.
This application note focuses on the catalytic N-alkylation of an aromatic amine with an alcohol, employing the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method is highlighted for its atom efficiency and environmentally benign nature, as the only byproduct is water.[1] The protocols described herein are designed to be adaptable for a range of similar amine alkylation studies.
Reaction Principle and Pathway
The primary reaction discussed is the synthesis of this compound via the N-alkylation of N-butylaniline with 2-phenylethanol, catalyzed by a Ruthenium complex. The "borrowing hydrogen" mechanism generally proceeds through three key steps:
-
Dehydrogenation: The alcohol is temporarily dehydrogenated by the metal catalyst to form an in-situ aldehyde.
-
Condensation: The aldehyde condenses with the amine to form an imine intermediate.
-
Reduction: The metal hydride, formed in the first step, reduces the imine to the final N-alkylated amine product, regenerating the catalyst.[1]
Caption: General pathway for N-alkylation via the borrowing hydrogen mechanism.
Experimental Protocols
Materials and Equipment
-
Reactants: N-butylaniline (≥98%), 2-phenylethanol (≥99%), Toluene (anhydrous, ≥99.8%)
-
Catalyst: Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
Base: Potassium tert-butoxide (KOtBu)
-
Internal Standard: Dodecane (for GC analysis)
-
Inert Gas: Argon or Nitrogen (high purity)
-
Reactor: 100 mL three-neck round-bottom flask or a Carousel 12 Plus Reaction Station.[3]
-
Heating: Oil bath with a magnetic stirrer and temperature controller.
-
Analytical Instruments: Gas Chromatograph with Flame Ionization Detector (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS) for product identification, and Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.[3][4]
-
General Labware: Syringes, cannulas, glassware, septa.
Reactor Setup and Preparation
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Assemble the three-neck flask with a reflux condenser, a temperature probe, and a rubber septum for sample extraction.
-
Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the experiment to exclude air and moisture.[3]
General Kinetic Experiment Procedure
-
Charging the Reactor: To the reaction flask, add N-butylaniline (e.g., 1.0 mmol), potassium tert-butoxide (1.0 mmol), the Ruthenium catalyst (e.g., 2 mol%), and the internal standard (dodecane, 0.5 mmol) under an inert atmosphere.[5][6]
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) via syringe.
-
Equilibration: Place the flask in the oil bath and stir the mixture at the desired reaction temperature (e.g., 110 °C) for 15 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding 2-phenylethanol (e.g., 1.0 mmol) via syringe. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min), withdraw aliquots (approx. 0.1 mL) from the reaction mixture using a pre-dried syringe.
-
Quenching: Immediately quench each sample by diluting it in a vial containing 1 mL of cold ethyl acetate and a small amount of water to neutralize the base.
-
Sample Analysis: Analyze the quenched samples by GC-FID to determine the concentration of reactants and products over time.
Analytical Methodology
Monitoring the reaction progress is crucial for obtaining reliable kinetic data. Gas Chromatography (GC) is a suitable technique for this purpose.
-
Instrument: GC-FID
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium
-
Quantification: Calculate concentrations based on peak areas relative to the internal standard (dodecane). A calibration curve for reactants and the product should be prepared beforehand to determine response factors.
Data Presentation and Analysis
The collected data should be organized to facilitate kinetic analysis. The goal is to determine the reaction order and the rate constant (k).
Concentration vs. Time Data
The following table presents illustrative data for a kinetic run at 110 °C.
| Time (min) | [N-Butylaniline] (M) | [2-Phenylethanol] (M) | [Product] (M) |
| 0 | 0.100 | 0.100 | 0.000 |
| 15 | 0.085 | 0.085 | 0.015 |
| 30 | 0.072 | 0.072 | 0.028 |
| 60 | 0.054 | 0.054 | 0.046 |
| 90 | 0.041 | 0.041 | 0.059 |
| 120 | 0.031 | 0.031 | 0.069 |
| 180 | 0.018 | 0.018 | 0.082 |
| 240 | 0.011 | 0.011 | 0.089 |
Determination of Rate Law
Assuming the reaction is second-order overall (first-order with respect to each reactant), the rate law is: Rate = k * [N-Butylaniline] * [2-Phenylethanol]
For equimolar initial concentrations ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t = kt + 1/[A]₀
A plot of 1/[N-Butylaniline] versus time should yield a straight line with a slope equal to the rate constant k.
Temperature Dependence and Activation Energy
To determine the activation energy (Ea), kinetic experiments should be performed at different temperatures (e.g., 100 °C, 110 °C, 120 °C). The Arrhenius equation relates the rate constant to temperature:
k = A * exp(-Ea / RT)
A plot of ln(k) versus 1/T (Arrhenius plot) will give a straight line with a slope of -Ea/R.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹min⁻¹) | ln(k) |
| 100 | 373.15 | 0.00268 | 0.115 | -2.16 |
| 110 | 383.15 | 0.00261 | 0.248 | -1.39 |
| 120 | 393.15 | 0.00254 | 0.505 | -0.68 |
Workflow Visualization
The overall experimental and data analysis workflow can be summarized in the following diagram.
Caption: Workflow for the kinetic study of N-alkylation reactions.
Conclusion
This application note provides a robust and detailed protocol for investigating the kinetics of this compound reactions, specifically focusing on its synthesis via catalytic N-alkylation. The described methodologies for experimental setup, reaction monitoring, and data analysis are fundamental for chemical process development. By following these protocols, researchers can obtain high-quality kinetic data to elucidate reaction mechanisms, optimize reaction conditions, and facilitate the efficient synthesis of complex amine-containing molecules.
References
- 1. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Butyl-N-(2-phenylethyl)aniline as a Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Butyl-N-(2-phenylethyl)aniline as a monomer for the synthesis of novel substituted polyanilines. Detailed protocols for monomer synthesis, polymerization, and characterization are provided to guide researchers in exploring the potential of this building block in various applications, including solution-processable conductive films, coatings, and advanced sensor technologies.
Introduction
Polyaniline (PANI) is a well-studied conducting polymer with a wide range of potential applications. However, its poor solubility in common organic solvents often limits its processability. The introduction of substituents on the aniline nitrogen atom can significantly improve solubility, albeit often at the cost of electrical conductivity. This compound is a promising monomer that introduces both a flexible butyl group and a bulky phenylethyl group onto the nitrogen atom. This unique substitution pattern is expected to yield polymers with enhanced solubility and potentially interesting morphological and electronic properties. These notes outline the synthesis of the monomer and its subsequent polymerization via two common methods: chemical oxidative polymerization and electrochemical polymerization.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of aniline. A plausible synthetic route is outlined below.
Protocol 1: Synthesis of N-(2-phenylethyl)aniline
Materials:
-
Aniline
-
2-Bromoethylbenzene
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a 250 mL round-bottom flask, combine aniline (1.0 eq), 2-bromoethylbenzene (1.1 eq), and sodium carbonate (2.0 eq).
-
Add acetonitrile as the solvent and stir the mixture at reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(2-phenylethyl)aniline.
Protocol 2: Synthesis of this compound
Materials:
-
N-(2-phenylethyl)aniline (from Protocol 1)
-
1-Bromobutane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-(2-phenylethyl)aniline (1.0 eq) in anhydrous DMF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Polymer Synthesis
Protocol 3: Chemical Oxidative Polymerization
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve ammonium persulfate (1.0 eq) in 1 M HCl and cool the solution to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the monomer solution with vigorous stirring.
-
Continue the reaction at 0-5 °C for 24 hours. A dark green precipitate should form.
-
Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer precipitate extensively with 1 M HCl and then with methanol to remove any unreacted monomer and oligomers.
-
Dry the polymer product under vacuum at 60 °C for 24 hours.
Protocol 4: Electrochemical Polymerization
Materials:
-
This compound
-
Acetonitrile (CH₃CN)
-
Lithium perchlorate (LiClO₄)
-
Three-electrode electrochemical cell (Working electrode: e.g., platinum or ITO-coated glass; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution of 0.1 M this compound and 0.5 M lithium perchlorate in acetonitrile.
-
Assemble the three-electrode cell with the chosen working, counter, and reference electrodes.
-
Immerse the electrodes in the electrolyte solution.
-
Perform electropolymerization by cyclic voltammetry, typically scanning the potential between -0.2 V and +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for a number of cycles.
-
A polymer film should deposit on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove the electrolyte and any unreacted monomer.
-
Dry the polymer film under a stream of nitrogen.
Characterization of Poly(this compound)
The synthesized polymer can be characterized by various spectroscopic and analytical techniques to determine its structure, molecular weight, thermal properties, and conductivity.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Broad signals in the aromatic region (6.5-7.5 ppm) and aliphatic regions corresponding to the butyl and phenylethyl groups. The broadening of peaks is characteristic of polymers. |
| FTIR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2950, ~2870 (aliphatic C-H stretch), ~1600 & ~1500 (C=C stretching of quinoid and benzenoid rings), ~1300 (C-N stretching), ~820 (para-substituted benzene ring C-H out-of-plane bending). |
| UV-Vis (in NMP) | Two characteristic absorption bands are expected, one around 320-350 nm (π-π* transition of the benzenoid rings) and another broader band in the visible region (exciton transition in the quinoid rings), which is sensitive to the oxidation state. |
Expected Polymer Properties
| Property | Expected Value / Observation |
| Molecular Weight (Mw) (by GPC) | 5,000 - 20,000 g/mol |
| Polydispersity Index (PDI) (by GPC) | 2.0 - 4.0 |
| Glass Transition Temperature (Tg) (by DSC) | 100 - 150 °C |
| Thermal Decomposition (TGA) | Onset of decomposition expected above 250 °C. |
| Electrical Conductivity (S/cm) | 10⁻⁵ to 10⁻³ (in doped state) |
| Solubility | Good solubility in common organic solvents like NMP, DMF, THF, and chloroform. |
Visualizations
Caption: Workflow for the two-step synthesis of the monomer.
Caption: Polymerization pathways for the monomer.
Potential Applications
The expected high solubility of poly(this compound) in common organic solvents makes it a promising candidate for applications where solution-based processing is required.[1]
-
Solution-Processable Conductive Films: The polymer can be cast from solution to form thin films with moderate conductivity, suitable for applications such as electrostatic discharge (ESD) protection and transparent conductive coatings.[2]
-
Corrosion-Resistant Coatings: Polyaniline and its derivatives are known for their anti-corrosion properties. The enhanced solubility of this polymer could facilitate the formation of uniform protective coatings on various metal surfaces.
-
Sensors: The conductivity of polyaniline derivatives is sensitive to their chemical environment. This property can be exploited in the development of chemical sensors for detecting various analytes, such as ammonia and moisture.[1]
-
Electrochromic Devices: The polymer is expected to exhibit electrochromism, changing color upon the application of an electrical potential. This could be utilized in smart windows and displays.
Conclusion
This compound is a versatile building block for creating novel, soluble polyaniline derivatives. The protocols provided herein offer a starting point for the synthesis and polymerization of this monomer. The resulting polymer, with its expected enhanced processability, opens up new avenues for the application of polyaniline-based materials in various fields of research and technology. Further studies are encouraged to fully elucidate the structure-property relationships and explore the full potential of this promising material.
References
Analytical Techniques for the Detection of N-Butyl-N-(2-phenylethyl)aniline in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyl-N-(2-phenylethyl)aniline is a tertiary amine whose detection and quantification in complex biological and environmental matrices are crucial for various research and development applications, including pharmacokinetic studies, metabolism research, and toxicological assessments. This document provides detailed application notes and experimental protocols for the analysis of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer the high sensitivity and selectivity required for accurate quantification in complex sample matrices such as plasma, blood, and tissue homogenates.
Analytical Methodologies
The choice of analytical technique for the determination of this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the matrix, and the available instrumentation. Both LC-MS/MS and GC-MS are powerful tools for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for the analysis of non-volatile and thermally labile compounds like this compound in biological matrices due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, though direct analysis is also possible.
Experimental Protocols
The following sections detail the experimental protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
Application Note 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and selective method for the quantification of this compound in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting the analyte from plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 10% B, ramp up to 95% B over a few minutes, hold for a short period, and then return to the initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for anilines.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
-
Precursor Ion (Q1): m/z 254.2 (Calculated for C₁₈H₂₄N⁺)
-
Product Ions (Q3): To be determined experimentally.
-
-
Collision Energy (CE): To be optimized for each transition.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for an LC-MS/MS method for a small molecule in a biological matrix.[1]
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95 - 105% |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | < 15% |
Application Note 2: Determination of this compound in Tissue Homogenate by GC-MS
This protocol describes a GC-MS method for the analysis of this compound in tissue samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting analytes from complex matrices like tissue homogenates.
Protocol:
-
Homogenize the tissue sample (e.g., 1 gram of liver) in 4 mL of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To 500 µL of the tissue homogenate, add an internal standard.
-
Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure efficient extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Conditions
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
-
Characteristic Ions: The mass spectrum of this compound would need to be acquired to determine the appropriate ions for SIM. The molecular ion (m/z 253) and characteristic fragment ions would be monitored.
Method Validation Parameters (Illustrative)
The following table provides illustrative validation parameters for a GC-MS method.[2]
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 15 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 88 - 109% |
| Precision (RSD) | ≤ 15% | < 12% |
Data Presentation
The quantitative data from method validation studies should be summarized in clear and concise tables to allow for easy comparison and assessment of the method's performance.
Table 1: Illustrative Linearity and Sensitivity Data
| Analyte | Technique | Matrix | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | LC-MS/MS | Plasma | 1 - 1000 | 0.998 | 1 |
| This compound | GC-MS | Tissue | 15 - 1500 | 0.995 | 15 |
Table 2: Illustrative Accuracy and Precision Data
| Technique | Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| LC-MS/MS | Plasma | 3 | 102.5 | 8.5 |
| 50 | 98.7 | 6.2 | ||
| 800 | 101.1 | 4.8 | ||
| GC-MS | Tissue | 45 | 95.3 | 11.2 |
| 500 | 103.8 | 7.5 | ||
| 1200 | 99.6 | 5.1 |
Visualization of Experimental Workflows
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound in tissue.
Conclusion
The LC-MS/MS and GC-MS methods outlined in these application notes provide robust and reliable approaches for the quantitative analysis of this compound in complex matrices. The choice between the two techniques will depend on the specific analytical challenges and laboratory capabilities. Proper method development and validation are essential to ensure the generation of high-quality, reproducible data for research, clinical, and drug development applications. The provided protocols and illustrative data serve as a comprehensive guide for scientists and researchers in this field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Butyl-N-(2-phenylethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Butyl-N-(2-phenylethyl)aniline for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via two common pathways: direct N-alkylation and reductive amination.
Section 1: Direct N-Alkylation Issues
The direct alkylation of N-(2-phenylethyl)aniline with a butyl halide is a straightforward approach but can be prone to specific challenges.
Q1: My N-alkylation reaction with butyl bromide has a very low yield and multiple byproducts. What is the likely cause?
A: Low yields in direct N-alkylation of amines are often due to overalkylation and competing side reactions.[1] The product, this compound, is a tertiary amine which can still be nucleophilic and react with the butyl halide to form a quaternary ammonium salt.[2] This "runaway" reaction is a common problem when alkylating amines.[2]
Key areas to investigate:
-
Overalkylation: The tertiary amine product can be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.[2]
-
Stoichiometry: Using a large excess of the alkylating agent is detrimental to atom economy and increases the likelihood of overalkylation.[1]
-
Base and Solvent: The choice of base and solvent is critical. An inappropriate base may not efficiently deprotonate the starting amine, while the solvent can influence reaction rates and selectivity.
-
Elimination: Butyl bromide can undergo elimination reactions (E2) in the presence of a strong, sterically hindered base, forming butene instead of participating in the desired substitution reaction (SN2).
Table 1: Troubleshooting N-Alkylation Reaction Conditions
| Parameter | Issue | Recommended Action | Rationale |
| Stoichiometry | High amount of quaternary salt byproduct | Use a slight excess (1.1-1.5 equivalents) of the secondary amine relative to the butyl halide. | Minimizes the chance of the tertiary amine product reacting with the remaining alkylating agent. |
| Base | Incomplete reaction or side products | Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA). | Prevents the base from competing as a nucleophile and minimizes elimination side reactions. |
| Solvent | Slow or incomplete reaction | Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). | These solvents effectively solvate the cation of the base and do not interfere with the nucleophilicity of the amine. |
| Temperature | Formation of elimination byproducts | Maintain a moderate reaction temperature (e.g., 60-80 °C). Avoid excessive heat. | Higher temperatures can favor the E2 elimination pathway over the desired SN2 substitution. |
Q2: How can I completely avoid the overalkylation problem?
A: The most effective strategy to prevent overalkylation is to use an alternative synthetic route, such as reductive amination.[2][3] This method involves forming an iminium ion intermediate that is then reduced, providing much greater control and selectivity for the desired tertiary amine product.[3]
Section 2: Reductive Amination Issues
Reductive amination is a powerful and highly selective method for synthesizing tertiary amines.[4] The reaction of N-(2-phenylethyl)aniline with butanal, followed by reduction, is a preferred route.
Q3: My one-pot reductive amination is not going to completion, and I am recovering my starting amine. How can I improve the conversion?
A: Incomplete conversion in a one-pot reductive amination typically points to issues with the initial imine/iminium ion formation or the subsequent reduction step.
Key areas to investigate:
-
Imine Formation: The initial condensation between the secondary amine and butanal to form an iminium ion is a reversible equilibrium. The presence of water, a byproduct of this step, can inhibit the reaction.
-
Reducing Agent: The choice of reducing agent is critical. The agent must be strong enough to reduce the iminium ion but not so reactive that it reduces the butanal starting material before it can react with the amine.[5]
-
pH Control: The reaction is often acid-catalyzed. The pH must be low enough to facilitate iminium ion formation but not so low that it protonates the starting amine, rendering it non-nucleophilic. A typical pH range is 4-6.
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Preferred Solvent | Key Characteristics |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Dichloroethane (DCE), THF | Mild and selective; tolerates a wide range of functional groups.[6] Often the reagent of choice for sensitive substrates. Does not readily reduce aldehydes or ketones. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol (MeOH) | Effective at mildly acidic pH. Highly toxic (releases HCN gas upon strong acidification). |
| Sodium Borohydride | NaBH₄ | Ethanol (EtOH), MeOH | More reactive and less selective than STAB or NaBH₃CN. Can reduce the starting aldehyde if not used carefully.[5] Best used in a stepwise procedure where the imine is formed first.[6][7] |
| Hydrogen (H₂) with Catalyst | H₂/Pd/C, H₂/PtO₂ | EtOH, Ethyl Acetate | "Green" and atom-economical option.[5] Requires specialized hydrogenation equipment. Can sometimes lead to debenzylation or other side reactions depending on the substrate. |
Q4: I am seeing a byproduct that appears to be butanol. Why is this happening?
A: The formation of butanol indicates that your reducing agent is reducing the butanal starting material before it has a chance to form the iminium ion with the amine. This is a common issue when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[5] To mitigate this, switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its selectivity in reducing imines in the presence of aldehydes.[6]
Frequently Asked Questions (FAQs)
Q: What is the most reliable and high-yielding method to synthesize this compound? A: For selective synthesis of unsymmetrically substituted tertiary amines, catalytic reductive amination is generally the most reliable and superior method.[3] It avoids the common problem of overalkylation associated with direct N-alkylation and typically provides cleaner reactions with higher yields.[2]
Q: How can I monitor the progress of my reductive amination reaction? A: The reaction progress can be conveniently monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the N-(2-phenylethyl)aniline starting material and the appearance of a new, less polar spot corresponding to the this compound product.
Q: What is a standard purification method for the final product? A: After an aqueous workup to remove the reducing agent byproducts and any catalysts, the crude product is typically purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Recommended)
This one-pot procedure utilizes sodium triacetoxyborohydride for its high selectivity.
-
Reactant Setup: To a round-bottom flask, add N-(2-phenylethyl)aniline (1.0 eq), butanal (1.2 eq), and 1,2-dichloroethane (DCE) as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. Acetic acid (0.1 eq) can be added as a catalyst to facilitate iminium ion formation.[6]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.[6] Be aware of potential gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography.
Protocol 2: Synthesis via Direct N-Alkylation
This procedure requires careful control to minimize byproduct formation.
-
Reactant Setup: In a round-bottom flask, dissolve N-(2-phenylethyl)aniline (1.2 eq) in acetonitrile (MeCN).
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Add Alkylating Agent: Add butyl bromide (1.0 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir for 16-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Recommended workflow for this compound synthesis via reductive amination.
Caption: A troubleshooting decision tree for improving synthesis yield and purity.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. jocpr.com [jocpr.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. DSpace [open.bu.edu]
Overcoming solubility issues of N-Butyl-N-(2-phenylethyl)aniline in experiments
This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered during experiments with N-Butyl-N-(2-phenylethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation when adding this compound to my aqueous buffer. What is happening?
This is a common issue for hydrophobic compounds. The precipitation occurs because the compound's molecules are not sufficiently solvated by water molecules, leading them to aggregate and fall out of solution. This is expected given the non-polar nature of this compound.
Q3: Can I heat the solution to improve solubility?
Heating can increase the solubility of many solid solutes.[4] However, this should be done with caution. First, ensure the compound is stable at elevated temperatures. Second, be aware that the compound may precipitate out of the solution as it cools. This technique is often used to create supersaturated solutions.[5] Always monitor for any signs of degradation and determine the temperature at which crystals first reappear upon cooling.[4]
Q4: Are there any safety precautions I should take when handling this compound and its solvents?
Yes. Always consult the Safety Data Sheet (SDS) before use. For this compound and related anilines, standard precautions include handling in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][7] Many organic solvents are flammable and have their own specific handling requirements. Store the compound in a cool, dry, well-ventilated place, away from incompatible materials.[1][8] Some sources recommend storage at 2-8°C.[1]
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide: Overcoming Solubility Issues
If you are facing solubility challenges with this compound, follow this systematic approach to identify an appropriate solvent system.
Caption: Troubleshooting workflow for solubilizing this compound.
Solvent Selection and Experimental Protocols
Solvent Selection Guide
Since this compound is a non-polar compound, begin by testing solubility in a range of solvents with varying polarities. Prepare small, separate vials of the compound and add a measured amount of each solvent to assess solubility.
| Solvent Class | Examples | Expected Solubility of this compound |
| Non-polar Aprotic | Hexane, Toluene, Benzene | Likely High |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Good to High |
| Polar Protic | Ethanol, Methanol, Isopropanol | Likely Moderate to Good |
| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Likely Moderate (forms a salt) |
| Aqueous (Neutral) | Water, PBS Buffer | Likely Very Low / Insoluble |
| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Likely Very Low / Insoluble |
Experimental Protocols
Protocol 1: Basic Solubility Determination (Shake-Flask Method)
This protocol helps determine the approximate solubility in a chosen solvent.
-
Preparation: To a series of small, sealable glass vials, add a pre-weighed excess amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess, undissolved solid has settled.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is best to filter the sample through a syringe filter (e.g., 0.22 µm PTFE).
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. The resulting concentration is the equilibrium solubility at that temperature.
Protocol 2: pH Modification for Aqueous Solubility
-
Preparation: Prepare a suspension of this compound in deionized water or your desired buffer (e.g., 1 mg/mL).
-
Acidification: While stirring, add 1 M HCl dropwise to the suspension.
-
Observation: Monitor the solution for clarity. The point at which the suspension becomes a clear solution indicates the formation of the soluble ammonium salt.
-
pH Measurement: Measure the pH of the final clear solution. This pH value is the minimum required for solubilization at that concentration.
-
Caution: Be aware that altering the pH may affect the stability of your compound or interfere with downstream experimental assays.
Protocol 3: Co-Solvent and Stock Solution Preparation
This is a common strategy for introducing a hydrophobic compound into an aqueous medium.
-
Identify a Co-solvent: Using Protocol 1, identify a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO or ethanol).
-
Prepare Stock Solution: Dissolve a high concentration of this compound in the chosen co-solvent (e.g., 50 mg/mL in DMSO). Ensure it dissolves completely.
-
Dilution: To prepare your final working solution, perform a serial dilution of the stock solution into your aqueous buffer. Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to aid dispersion and prevent immediate precipitation.
-
Observation: Do not exceed a final co-solvent concentration that could interfere with your experiment (typically <1% and often <0.1%). Observe the final solution for any signs of precipitation over time.
Solubility Enhancement Strategies
The choice of a solubilization method depends on the experimental requirements. The following diagram illustrates the relationship between different approaches.
Caption: Logical relationships between key solubility enhancement techniques.
References
- 1. This compound | 115419-50-6 [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
Technical Support Center: Optimization of N-Butyl-N-(2-phenylethyl)aniline Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the derivatization of N-Butyl-N-(2-phenylethyl)aniline. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to assist in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the N-alkylation of N-(2-phenylethyl)aniline to form this compound?
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where the secondary amine, N-(2-phenylethyl)aniline, acts as a nucleophile and attacks an alkylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Q2: What are the most critical parameters to control for a successful derivatization?
The key parameters to optimize are the choice of solvent, the type and amount of base, the reaction temperature, and the reaction time. The selection of these parameters can significantly impact the reaction yield and the formation of side products.
Q3: How do I choose an appropriate solvent for the reaction?
Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are commonly used for N-alkylation reactions. The choice of solvent can influence the solubility of the reactants and the reaction rate. It is advisable to select a solvent in which the starting materials are reasonably soluble.
Q4: Which base should I use and in what quantity?
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.[1] Organic bases such as diisopropylethylamine (DIPEA) can also be used.[2] Typically, a slight excess of the base (1.1 to 2.5 equivalents) is used to drive the reaction to completion. The strength of the base can influence the reaction rate, with stronger bases often leading to faster reactions.
Q5: What are the common side reactions to be aware of?
The most common side reaction is over-alkylation, where the product tertiary amine reacts further with the alkylating agent to form a quaternary ammonium salt.[3][4] Another potential side reaction is elimination, particularly if using a sterically hindered alkyl halide or a strong base at elevated temperatures.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the N-alkylation of N-(2-phenylethyl)aniline with a butyl halide.
Materials:
-
N-(2-phenylethyl)aniline
-
1-Bromobutane (or 1-iodobutane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows very little or no formation of the desired product. What could be the cause?
-
Answer:
-
Inactive Reagents: Ensure that the N-(2-phenylethyl)aniline and the butyl halide are pure and not degraded.
-
Insufficient Base: The base is crucial for neutralizing the acid formed. Ensure you have added the correct amount of a sufficiently strong and dry base. Consider using a stronger base like cesium carbonate if potassium carbonate is ineffective.[1]
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Try increasing the temperature and monitor the reaction closely.
-
Poor Solvent Choice: If the reactants are not soluble in the chosen solvent, the reaction will be slow. Consider switching to a solvent with better solubility for all components, such as DMF.
-
Issue 2: Formation of Multiple Products
-
Question: My TLC/LC-MS analysis shows multiple spots, indicating the presence of side products. How can I minimize these?
-
Answer:
-
Over-alkylation: The most likely side product is the quaternary ammonium salt. To minimize this, use a controlled stoichiometry of the alkylating agent (closer to 1:1 with the amine). Adding the alkylating agent slowly can also help.
-
Elimination Products: If you observe elimination byproducts, consider lowering the reaction temperature and using a less hindered base.
-
Starting Material Impurities: Ensure the purity of your starting materials, as impurities can lead to unexpected side reactions.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure product after the reaction. What purification strategies can I use?
-
Answer:
-
Column Chromatography: This is the most common method for purifying N-alkylated products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is usually effective.
-
Acid-Base Extraction: If the main impurity is unreacted starting material (the secondary amine), you can perform an acid wash (e.g., with dilute HCl) to protonate and extract the more basic secondary amine into the aqueous layer, leaving the less basic tertiary amine product in the organic layer.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Troubleshooting Logic Diagram for Low Yield:
Caption: Troubleshooting workflow for addressing low product yield in the derivatization reaction.
Data on Reaction Condition Optimization
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions | Reference |
| Base | Weak Base (e.g., K₂CO₃) | Moderate to Good | Incomplete reaction | [2] |
| Strong Base (e.g., Cs₂CO₃) | Good to Excellent | Increased chance of elimination | [1] | |
| Organic Base (e.g., DIPEA) | Moderate to Good | May require higher temperatures | [2] | |
| Solvent | Acetonitrile (ACN) | Good | Good general-purpose solvent | [1] |
| Dimethylformamide (DMF) | Excellent | Higher boiling point, can be difficult to remove | [5] | |
| Acetone | Moderate | Lower boiling point, may require longer reaction times | [5] | |
| Temperature | Room Temperature | Low to Moderate | Very slow reaction rate | |
| 60-80 °C | Good to Excellent | Optimal for many N-alkylations | [1] | |
| >100 °C | Excellent | Increased risk of side products | [6] | |
| Alkylating Agent | Alkyl Bromide | Good | Good reactivity | [1] |
| Alkyl Iodide | Excellent | More reactive, but may increase over-alkylation | [1] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of N-Butyl-N-(2-phenylethyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of N-Butyl-N-(2-phenylethyl)aniline.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like the tertiary amine this compound. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise resolution, accuracy, and precision. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.
Below is a step-by-step guide to diagnose and resolve peak tailing for this compound.
Q1: My chromatogram for this compound shows significant peak tailing. What are the initial steps to troubleshoot this issue?
A1: Start by systematically evaluating the most common causes of peak tailing. The following flowchart outlines a logical troubleshooting workflow.
Frequently Asked Questions (FAQs)
Column and Stationary Phase
Q2: Which type of HPLC column is best suited for analyzing this compound to avoid peak tailing?
A2: For a basic compound like this compound, it is advisable to use a modern, high-purity silica-based column (Type B silica) that has been effectively end-capped.[1] End-capping neutralizes the acidic silanol groups on the silica surface, which are the primary sites for secondary interactions leading to peak tailing.[2] Columns specifically designed for the analysis of basic compounds, such as those with a polar-embedded stationary phase, can also provide improved peak shape.
Q3: Can an old or poorly maintained column cause peak tailing?
A3: Yes, absolutely. Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially if used outside its recommended pH range. This can expose more active silanol sites and lead to peak tailing.[3] If you observe a gradual increase in peak tailing and a decrease in column efficiency over several runs, it may be time to flush the column with a strong solvent or replace it.
Mobile Phase
Q4: How does the pH of the mobile phase affect the peak shape of this compound?
A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4][5][6][7][8] this compound is a tertiary amine and therefore basic.
-
At mid-range pH (e.g., pH 4-7): The analyte will be protonated (positively charged), and the residual silanol groups on the silica surface will be deprotonated (negatively charged). This leads to strong ionic interactions, causing significant peak tailing.[2]
-
At low pH (e.g., pH 2-3): The high concentration of protons in the mobile phase will protonate the residual silanol groups, neutralizing their negative charge. This minimizes the secondary ionic interactions with the protonated analyte, resulting in a more symmetrical peak.[9][10]
Therefore, adjusting the mobile phase to a pH between 2 and 3 is a highly effective strategy to reduce peak tailing for this compound.
Q5: What is the role of a mobile phase additive like Triethylamine (TEA), and when should I use it?
A5: Triethylamine (TEA) is a competing base that can be added to the mobile phase in small concentrations (typically 0.1-0.5%) to improve the peak shape of basic analytes.[9][11] TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte.[9] This reduces the opportunity for secondary interactions and minimizes peak tailing.
However, with modern, high-quality columns, the use of TEA may not be necessary. It is often considered a "fix" for older column technologies or particularly challenging separations.[11] It's recommended to first optimize the mobile phase pH before resorting to additives like TEA.
Illustrative Data on Troubleshooting Effects
The following table provides an illustrative summary of how different troubleshooting strategies can impact the peak shape of a basic compound like this compound, quantified by the peak asymmetry factor (As). An ideal peak has an As of 1.0.
| Condition | Mobile Phase | Column Type | Illustrative Peak Asymmetry (As) | Observations |
| Initial (Problematic) | Acetonitrile:Water (50:50) | Standard C18 (Type A Silica) | 2.5 | Severe peak tailing, making accurate integration difficult. |
| pH Adjustment | Acetonitrile:Water (50:50) with 0.1% Formic Acid (pH ~2.8) | Standard C18 (Type A Silica) | 1.4 | Significant improvement in peak shape, but some tailing may persist. |
| Column Change | Acetonitrile:Water (50:50) | Modern End-capped C18 (Type B Silica) | 1.5 | Good improvement over the standard column due to fewer active silanols. |
| pH Adjustment & Column Change | Acetonitrile:Water (50:50) with 0.1% Formic Acid (pH ~2.8) | Modern End-capped C18 (Type B Silica) | 1.1 | Excellent, sharp, and symmetrical peak. This is often the optimal solution. |
| TEA Addition | Acetonitrile:Water (50:50) with 0.1% TEA | Standard C18 (Type A Silica) | 1.3 | Good improvement in peak symmetry, comparable to pH adjustment. |
Note: The Peak Asymmetry (As) values are illustrative and serve to demonstrate the expected trend when applying these troubleshooting steps.
Experimental Protocol Example
For researchers developing a new method for this compound, the following protocol can be used as a starting point.
Objective: To achieve a symmetric peak (As ≤ 1.2) for this compound.
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 60% Acetonitrile in 0.1% Formic Acid/Water) to a working concentration of 10 µg/mL.
3. Experimental Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no system peaks interfering with the analyte peak.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram, paying close attention to the peak shape and calculating the asymmetry factor.
4. Troubleshooting Steps (if peak tailing persists):
-
Increase Mobile Phase Acidity: If tailing is still observed, the concentration of formic acid can be slightly increased (e.g., to 0.2%) to further suppress silanol activity.
-
Introduce a Competing Base: If pH adjustment is not sufficient, add 0.1% TEA to the mobile phase. Be sure to dedicate a column to this mobile phase, as TEA can be difficult to completely wash out.
-
Lower Sample Concentration: If the peak is broad and tailing, it could be due to column overload. Dilute the sample further (e.g., to 5 µg/mL or 1 µg/mL) and re-inject.
Signaling Pathways and Logical Relationships
The interaction between the analyte, stationary phase, and mobile phase can be visualized as a series of competing equilibria. The goal of method development is to shift these equilibria to favor a single, dominant interaction (hydrophobic interaction with the C18 chains) and minimize secondary interactions.
References
- 1. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.today [hplc.today]
Enhancing the stability of N-Butyl-N-(2-phenylethyl)aniline for long-term storage
Technical Support Center: N-Butyl-N-(2-phenylethyl)aniline Stability
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound. Given that specific degradation data for this compound is not extensively published, the following recommendations are based on the general principles of stability for tertiary aromatic amines and N-substituted anilines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound has developed a yellow or brown color over time. What is the cause and is it still usable?
A1: Discoloration in tertiary amines is a common sign of degradation, typically due to oxidation.[1] The nitrogen atom and the aromatic ring are susceptible to oxidation, especially when exposed to air (oxygen) and/or light, forming colored impurities.
-
Troubleshooting Steps:
-
Assess Purity: The usability of the sample depends on the purity requirements of your experiment. We recommend performing a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amount of degradation.
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and kept at the recommended low temperature.[2][3]
-
Consider Repurification: If the purity is compromised but the bulk of the material is intact, repurification by distillation or chromatography may be an option.[1]
-
Q2: I am observing new, unexpected peaks in my HPLC/GC analysis of an older sample. What are these?
A2: New peaks likely represent degradation products. For a tertiary N-alkylaniline structure, potential degradants include N-oxides, hydroxylamines, and products of ring hydroxylation or N-dealkylation.[4][5] Forced degradation studies suggest that amines are susceptible to oxidative degradation.[5]
-
Troubleshooting Steps:
-
Characterize Degradants: If the identity of the impurities is critical, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can help elucidate their structures.
-
Perform a Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions like acid, base, peroxide (oxidation), heat, and UV light.[6][7]
-
Q3: What are the optimal storage conditions for long-term stability of this compound?
A3: To maximize shelf-life and maintain purity, the following conditions are recommended based on best practices for aromatic amines:
-
Temperature: Store at low temperatures. Refrigeration (2-8 °C) is good for short-to-medium term storage. For long-term storage (months to years), freezing at -20 °C or -70 °C is recommended.[8] Studies on other aromatic amines have shown stability for up to 14 months at -70 °C.[2][8]
-
Atmosphere: Store under an inert atmosphere such as nitrogen or argon. This minimizes the risk of oxidation, a primary degradation pathway.[9]
-
Light: Protect from light by using amber glass vials or by storing containers in the dark.[10] Photodegradation can be a significant issue for aromatic compounds.[11]
-
Container: Use high-quality, tightly sealed glass containers.[3] Ensure the container material is inert and does not leach impurities.
Q4: Can I add a stabilizer to my sample of this compound?
A4: While the addition of stabilizers is a common industrial practice, it should be approached with caution in a research setting as it may interfere with downstream applications.
-
Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or ascorbic acid are sometimes used to inhibit oxidation.[12] However, their compatibility and potential for creating adducts with your compound or interfering with assays must be evaluated.
-
Solvent Choice: If storing in solution, the choice of solvent is critical. Aprotic, degassed solvents are generally preferred.
Data Presentation: Stability Under Various Conditions
The following table provides a hypothetical summary of a long-term stability study for this compound to illustrate the expected impact of different storage conditions. Users should generate their own data following the protocols provided.
Table 1: Example Long-Term Stability Data for this compound
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -20°C, Inert Gas, Dark | T=0 | 99.8 | Colorless Oil |
| 3 Months | 99.7 | Colorless Oil | |
| 6 Months | 99.7 | Colorless Oil | |
| 12 Months | 99.6 | Colorless Oil | |
| 4°C, Inert Gas, Dark | T=0 | 99.8 | Colorless Oil |
| 3 Months | 99.5 | Colorless Oil | |
| 6 Months | 99.2 | Faint Yellow Oil | |
| 12 Months | 98.8 | Light Yellow Oil | |
| 25°C, Air, Ambient Light | T=0 | 99.8 | Colorless Oil |
| 3 Months | 96.1 | Yellow Oil | |
| 6 Months | 92.5 | Brownish-Yellow Oil | |
| 12 Months | 87.3 | Brown Oil |
Experimental Protocols
Protocol 1: Long-Term Stability Testing
This protocol outlines a method for establishing the long-term stability of this compound under various storage conditions.
1. Materials:
- This compound (high purity, >99.5%)
- Amber glass vials with PTFE-lined caps
- Inert gas (Argon or Nitrogen)
- HPLC or GC system with a suitable column (e.g., C18 for HPLC, DB-5 for GC)
- Analytical balance
- Controlled temperature storage chambers (-20°C, 4°C, 25°C)
2. Procedure:
- Aliquot approximately 100 mg of the compound into multiple amber glass vials for each storage condition and timepoint.
- For inert atmosphere conditions, gently flush the headspace of the vials with argon or nitrogen for 30-60 seconds before sealing tightly.
- Prepare a "T=0" (initial timepoint) sample for immediate analysis.
- Place the sets of vials into their respective storage chambers:
- Condition A: -20°C, Inert Gas, Dark
- Condition B: 4°C, Inert Gas, Dark
- Condition C: 25°C, Air, Ambient Light (worst-case scenario)
- At designated timepoints (e.g., 1, 3, 6, 12, 24 months), remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Perform a visual inspection and record the appearance (color, clarity).
- Accurately prepare a solution of known concentration and analyze its purity by a validated HPLC or GC method.[13][14]
- Record and tabulate the results.
Protocol 2: Forced Degradation Study
This study helps to rapidly identify likely degradation pathways and products.[11][15]
1. Materials:
- This compound
- 0.1 M HCl (Acidic Hydrolysis)
- 0.1 M NaOH (Basic Hydrolysis)
- 3% Hydrogen Peroxide (H₂O₂) (Oxidation)
- HPLC-grade Methanol or Acetonitrile
- Heating block or oven
- UV light chamber (for photostability)
- LC-MS system for analysis
2. Procedure:
- Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
- For each condition, mix the stock solution with the stress agent in a 1:1 ratio.
- Acid: Add 0.1 M HCl. Heat at 60°C for 2-8 hours.
- Base: Add 0.1 M NaOH. Let stand at room temperature for 2-8 hours.
- Oxidation: Add 3% H₂O₂. Let stand at room temperature for 2-8 hours.[5]
- Thermal: Heat the stock solution at 80°C for 24-48 hours.
- Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours.
- After the incubation period, neutralize the acidic and basic samples before analysis.
- Analyze all samples, including an unstressed control, by LC-MS to separate and identify the parent compound and any new degradation products. The goal is to achieve 5-20% degradation.[7]
Visualizations
Hypothesized Degradation Pathways
Based on the chemistry of tertiary anilines, oxidation is a primary degradation route. The diagram below illustrates potential oxidative pathways.
Caption: Hypothesized oxidative degradation pathways.
Experimental Workflow for Stability Testing
This workflow provides a logical sequence for conducting a comprehensive stability study.
Caption: Workflow for a long-term stability study.
Troubleshooting Logic for Sample Degradation
This decision tree helps diagnose the cause of observed sample instability.
Caption: Troubleshooting decision tree for degradation issues.
References
- 1. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. iiste.org [iiste.org]
- 15. globalresearchonline.net [globalresearchonline.net]
Minimizing by-product formation in N-Butyl-N-(2-phenylethyl)aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of N-Butyl-N-(2-phenylethyl)aniline.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary routes: N-alkylation and reductive amination.
Route 1: N-Alkylation of N-Butylaniline with a 2-Phenylethyl Halide
This method involves the direct reaction of N-butylaniline with a 2-phenylethyl halide (e.g., bromide or iodide). While straightforward, this approach is often complicated by over-alkylation.
Frequently Asked Questions (FAQs):
-
Q1: What is the primary by-product I should expect in the N-alkylation of N-butylaniline?
-
A1: The most common by-product is the tertiary amine, N-butyl-N,N-bis(2-phenylethyl)aniline, resulting from the further reaction of the desired secondary amine product with the 2-phenylethyl halide. The product amine is often more nucleophilic than the starting secondary amine, leading to this competing reaction.[1][2] Quaternary ammonium salts can also form, though typically to a lesser extent.
-
-
Q2: How can I minimize the formation of the tertiary amine by-product?
-
A2: Several strategies can be employed:
-
Use of Excess N-Butylaniline: Employing a significant excess of N-butylaniline can statistically favor the reaction of the phenylethyl halide with the starting amine over the product amine.[2] However, this approach is less atom-economical and requires efficient separation of the unreacted starting material.
-
Controlled Addition of the Alkylating Agent: Slow, dropwise addition of the 2-phenylethyl halide to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation event.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress to stop it once the starting material is consumed can help prevent the formation of over-alkylation products.
-
-
-
Q3: What are suitable solvents and bases for this reaction?
-
A3: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrogen halide formed during the reaction.
-
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired secondary amine and a significant amount of tertiary amine by-product. | The product amine is more reactive than the starting amine, leading to over-alkylation. | - Increase the molar ratio of N-butylaniline to the 2-phenylethyl halide (e.g., 2:1 or higher).- Add the 2-phenylethyl halide slowly to the reaction mixture.- Reduce the reaction temperature and monitor the reaction closely by TLC or GC-MS. |
| Formation of a quaternary ammonium salt. | Excessive reaction time or temperature, or use of a highly reactive alkylating agent (e.g., 2-phenylethyl iodide). | - Reduce reaction time and temperature.- Consider using a less reactive halide, such as 2-phenylethyl bromide or chloride. |
| Incomplete reaction, with significant amounts of starting materials remaining. | Insufficient reaction temperature or time, or an ineffective base. | - Increase the reaction temperature or prolong the reaction time, while carefully monitoring for by-product formation.- Ensure the base is of good quality and used in sufficient quantity (at least one equivalent). |
Route 2: Reductive Amination of Phenylacetaldehyde with N-Butylaniline
This two-step, one-pot process involves the formation of an intermediate imine from phenylacetaldehyde and N-butylaniline, which is then reduced to the target secondary amine. This method generally offers better selectivity and avoids over-alkylation.[2]
Frequently Asked Questions (FAQs):
-
Q1: What are the potential by-products in the reductive amination synthesis?
-
A1: The primary potential by-product is 2-phenylethanol, which arises from the reduction of the starting material, phenylacetaldehyde, by the reducing agent.[2] Another possible, though less common, by-product is the tertiary amine formed from the reaction of the product with another molecule of the aldehyde followed by reduction, especially if the aldehyde is used in large excess.[3]
-
-
Q2: How can I prevent the reduction of phenylacetaldehyde to 2-phenylethanol?
-
A2: The key is to use a chemoselective reducing agent that preferentially reduces the imine C=N bond over the aldehyde C=O bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for this purpose.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[4] Standard sodium borohydride (NaBH₄) can be used, but conditions must be carefully controlled (e.g., pH) to favor imine reduction.
-
-
Q3: What are the optimal conditions for the initial imine formation?
-
A3: Imine formation is an equilibrium reaction. To drive the reaction forward, it is often beneficial to remove the water that is formed. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic removal of water with a suitable solvent (e.g., toluene). The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant formation of 2-phenylethanol. | The reducing agent is not sufficiently chemoselective and is reducing the starting aldehyde. | - Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).- If using NaBH₄, ensure the pH is controlled (typically slightly acidic) to favor imine formation and subsequent reduction. |
| Low conversion to the final product, with the imine intermediate still present. | Incomplete reduction of the imine. | - Ensure a sufficient amount of the reducing agent is used (typically 1.1-1.5 equivalents).- Allow for a longer reaction time for the reduction step. |
| Reaction stalls at the imine formation stage. | Incomplete formation of the imine due to equilibrium. | - Add a dehydrating agent like 4Å molecular sieves to the reaction mixture before adding the reducing agent.- Consider performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
Data Presentation
The following tables summarize typical yields and by-product distributions for analogous N-alkylation and reductive amination reactions. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: By-product Distribution in the N-Alkylation of Anilines with Benzyl Halides under Various Conditions
| Aniline Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| Aniline | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 75 | 15 |
| Aniline | Benzyl Bromide | DIPEA | DMF | 60 | 12 | 82 | 10 |
| N-Ethylaniline | Benzyl Chloride | NaHCO₃ | Ethanol | Reflux | 8 | 65 | 25 |
| Aniline | Benzyl Bromide | None | Water | 100 | 5 | 50 | 30 |
Note: Data is compiled from analogous reactions and serves as an illustrative guide.
Table 2: Product and By-product Yields in the Reductive Amination of Aldehydes with Anilines using Different Reducing Agents
| Aldehyde | Aniline | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield of Secondary Amine (%) | Yield of Alcohol By-product (%) |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | RT | 12 | 92 | <5 |
| Benzaldehyde | Aniline | NaBH₃CN | Methanol | RT | 6 | 88 | 8 |
| Heptanal | Aniline | NaBH₄ | Ethanol | RT | 4 | 78 | 15 |
| Phenylacetaldehyde | Benzylamine | NaBH(OAc)₃ | DCM | RT | 16 | 95 | <3 |
Note: Data is compiled from analogous reactions and serves as an illustrative guide. RT = Room Temperature.
Experimental Protocols
The following are detailed, analogous experimental protocols for the synthesis of N-substituted anilines via N-alkylation and reductive amination. These can be adapted for the synthesis of this compound.
Protocol 1: N-Alkylation of N-Ethylaniline with n-Butanol (Analogous to N-Butylaniline with 2-Phenylethanol)
This protocol describes the synthesis of N-ethyl-N-butyl-aniline and can be adapted by substituting N-ethylaniline with N-butylaniline and n-butanol with 2-phenylethanol.[5]
Materials:
-
N-Ethylaniline (182 parts by weight)
-
n-Butanol (150 parts by weight)
-
Triphenyl phosphite (10 parts by weight)
Procedure:
-
Combine N-ethylaniline, n-butanol, and triphenyl phosphite in a stirred autoclave.
-
Heat the mixture to 230°C for 20 hours.
-
After cooling, carefully vent the autoclave.
-
Distill off the water formed during the reaction, any unreacted N-ethylaniline, and excess n-butanol.
-
The product, N-ethyl-N-butyl-aniline, is then purified by vacuum distillation.
Protocol 2: Reductive Amination of o-Vanillin with p-Toluidine (Analogous to Phenylacetaldehyde with N-Butylaniline)
This is a general and often high-yielding one-pot procedure for reductive amination.[1]
Materials:
-
p-Toluidine (400 mg)
-
o-Vanillin (570 mg)
-
95% Ethanol
-
Sodium borohydride (NaBH₄) (150 mg)
Procedure:
-
Imine Formation: In a beaker, combine p-toluidine and o-vanillin.
-
Crush and mix the solids with a spatula until a color change is observed and the solids melt together, eventually forming a dry powder.
-
Reduction: To the resulting imine, add 7.5 mL of 95% ethanol. The imine will only partially dissolve.
-
Carefully add sodium borohydride in small portions to control the effervescence.
-
Swirl the mixture occasionally until the bubbling ceases and the solution becomes homogeneous.
-
Work-up: Add approximately 20 mL of deionized water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and allow it to air dry.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows.
References
Addressing matrix effects in the mass spectrometric analysis of N-Butyl-N-(2-phenylethyl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometric analysis of N-Butyl-N-(2-phenylethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because they can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][3] In bioanalysis, endogenous components of the sample, like phospholipids, are often the primary cause of these interferences.[4]
Q2: How can I quantitatively determine if my this compound analysis is affected by matrix effects?
A2: The most common quantitative method is the post-extraction spike method .[4][5] This involves comparing the peak response of the analyte spiked into a blank matrix extract (which has undergone the full sample preparation process) with the response of the analyte in a neat solvent solution at the same concentration. A significant deviation between these two responses indicates the presence of matrix effects.[5]
Q3: What are the primary strategies to address matrix effects?
A3: The main strategies can be grouped into three categories:
-
Optimization of Sample Preparation: This is often the most effective way to remove interfering matrix components before they enter the LC-MS system.[3][4] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized phospholipid removal methods.[4]
-
Chromatographic Separation: Modifying the LC method (e.g., adjusting the gradient profile or changing the column chemistry) can separate the analyte from matrix components, preventing co-elution.[3][6]
-
Compensation using an Internal Standard: Using an appropriate internal standard, especially a stable isotope-labeled (SIL) version of the analyte, can effectively compensate for matrix effects, as the standard and analyte will be affected similarly.[4][7]
Q4: When is a Stable Isotope-Labeled Internal Standard (SIL-IS) the best choice for my analysis?
A4: A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis and is the best choice for compensating for matrix effects.[7][8] Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[4][6] This allows for highly accurate and precise quantification even when matrix effects cannot be completely eliminated through sample preparation.[8][9]
Troubleshooting Guide
Problem: I am observing poor reproducibility and accuracy in my quantitative results for this compound.
-
Possible Cause: Inconsistent matrix effects between samples, quality controls, and calibration standards. The large variation of matrix components between individual samples can dramatically impact the accuracy of LC-MS results.[7]
-
Solution Workflow:
-
Quantify the Matrix Effect: Perform the post-extraction spike experiment to confirm that matrix effects are the root cause.
-
Incorporate a SIL-IS: The most robust solution is to use a stable isotope-labeled internal standard for this compound. This will compensate for variability in ion suppression/enhancement between samples.[6]
-
Improve Sample Cleanup: If a SIL-IS is not available, enhance your sample preparation method. Transitioning from a simple protein precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can remove more interferences.[2][4]
-
Optimize Chromatography: Adjust your LC gradient to better separate the analyte from regions of significant ion suppression.[6]
-
Problem: My analyte signal is significantly lower than expected (ion suppression).
-
Possible Cause: Co-elution of this compound with high concentrations of endogenous compounds from the biological matrix, particularly phospholipids.[4] These compounds compete with the analyte for ionization in the MS source.
-
Solution Workflow:
-
Assess Suppression Timing: Use the qualitative post-column infusion method to identify the retention time windows where ion suppression is most severe.[3]
-
Shift Analyte Retention Time: Modify your chromatographic method to move the elution of this compound away from these suppression zones.[6]
-
Implement Targeted Cleanup: Employ sample preparation techniques specifically designed to remove the interfering compounds. For plasma or serum, this could involve phospholipid removal plates (e.g., HybridSPE-Phospholipid) or a selective LLE or SPE protocol.[4]
-
Dilute the Sample: If sensitivity is not a limiting factor, diluting the sample extract can reduce the concentration of interfering components and lessen the suppression effect.[5]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol provides a method to calculate the percentage of matrix effect on the analysis of this compound.
Methodology:
-
Prepare Set A (Neat Solution):
-
Prepare a standard solution of this compound in the mobile phase reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
-
Prepare Set B (Post-Extraction Spike):
-
Select at least six different sources of blank biological matrix (e.g., human plasma).
-
Process these blank samples using your established extraction procedure (e.g., LLE or SPE).
-
After the final evaporation step, reconstitute the dried extracts with the same standard solution prepared for Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the mean peak area for the analyte in each set.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% signifies no matrix effect.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol describes a general LLE procedure to extract this compound and reduce interferences from a biological matrix like plasma.
Methodology:
-
Sample Aliquoting:
-
Pipette 100 µL of the sample (standard, QC, or unknown), 100 µL of blank matrix (for calibration curve), or 100 µL of water (for blank) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (ideally a SIL-IS of the analyte) to all tubes except the blank.
-
-
pH Adjustment & Extraction:
-
Add 100 µL of a suitable buffer to adjust the pH (for a basic analyte like an aniline derivative, adjust the pH to be at least two units higher than its pKa to ensure it is in its uncharged form).[4]
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[4]
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for this compound Analysis in Human Plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 95.2 | 65.8 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (LLE) | 88.4 | 92.1 (Slight Suppression) | 6.2 |
| Solid-Phase Extraction (SPE) | 91.5 | 104.3 (Minimal Effect) | 4.1 |
| Phospholipid Removal Plate | 96.1 | 101.7 (No significant effect) | 3.5 |
Data is illustrative and demonstrates typical trends where more selective cleanup methods (LLE, SPE, Phospholipid Removal) result in a matrix effect closer to 100% and better reproducibility (lower %RSD) compared to a cruder method like PPT.[4]
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
Scaling up the synthesis of N-Butyl-N-(2-phenylethyl)aniline from lab to pilot scale
This guide provides technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of N-Butyl-N-(2-phenylethyl)aniline from laboratory to pilot scale. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at a laboratory scale?
A1: The most prevalent laboratory-scale synthesis is the N-alkylation of N-butylaniline with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base and a suitable solvent. Another common method is the reductive amination of phenylacetaldehyde with N-butylaniline using a reducing agent like sodium triacetoxyborohydride.
Q2: What are the primary challenges when scaling this synthesis to a pilot plant?
A2: Key challenges include managing the reaction exotherm, ensuring efficient mixing and mass transfer in larger reactors, controlling impurity formation, and adapting the downstream purification process (e.g., distillation, crystallization) for larger volumes. Solid handling of reagents and by-products can also become more complex at a larger scale.
Q3: Which purification methods are most effective for this compound at the pilot scale?
A3: At the pilot scale, fractional vacuum distillation is often the most effective method for purifying this compound, especially for removing starting materials and lower-boiling impurities. Crystallization of a salt form (e.g., hydrochloride) can also be a viable option for achieving high purity if the product is a solid or can be easily converted to one.
Q4: What are the critical safety considerations for the pilot-scale synthesis?
A4: Key safety considerations include the flammability of solvents, the corrosive nature of some reagents and by-products, and the potential for runaway reactions due to exothermic heat release. A thorough Process Safety Management (PSM) review, including a Hazard and Operability (HAZOP) study, is essential before commencing pilot-scale operations. Ensure proper ventilation, grounding of equipment to prevent static discharge, and availability of appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Reaction Yield | 1. Inefficient mixing leading to poor mass transfer. 2. Reaction temperature too low or too high. 3. Deactivation of catalyst or reagent. 4. Presence of water or other impurities in starting materials. | 1. Increase agitation speed; evaluate impeller design for the reactor. 2. Optimize temperature profile based on reaction kinetics. 3. Use fresh catalyst/reagent; consider inert atmosphere if sensitive. 4. Ensure starting materials meet specifications; dry solvents and reagents if necessary. |
| High Impurity Levels | 1. Poor temperature control leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Insufficient mixing causing localized "hot spots." | 1. Improve reactor heating/cooling system; consider a semi-batch process to control exotherm. 2. Verify calibration of charging equipment; perform in-process checks of reactant concentrations. 3. Enhance agitation; ensure reactants are added at an appropriate rate. |
| Difficult Product Isolation | 1. Formation of an emulsion during aqueous workup. 2. Product oiling out instead of crystallizing. 3. Inefficient phase separation. | 1. Add a brine wash or a small amount of a different solvent to break the emulsion. 2. Adjust solvent system for crystallization; consider seeding. 3. Allow for longer separation times; consider using a centrifuge for difficult separations. |
| Inconsistent Batch Results | 1. Variation in raw material quality. 2. Differences in operator procedures. 3. Inconsistent heating or cooling rates. | 1. Implement stringent quality control for all incoming raw materials. 2. Develop and adhere to detailed Standard Operating Procedures (SOPs). 3. Automate heating and cooling profiles where possible. |
Experimental Protocol: N-Alkylation Route
This protocol outlines the N-alkylation of N-butylaniline with 2-phenylethyl bromide.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel
-
N-Butylaniline (99%+)
-
2-Phenylethyl bromide (98%+)
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Toluene
-
Deionized water
-
Brine solution
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with N-butylaniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Heating: Begin agitation and heat the mixture to 75-80 °C.
-
Addition of Alkylating Agent: Slowly add 2-phenylethyl bromide (1.1 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 85 °C.
-
Reaction: Hold the reaction mixture at 80 °C for 8-12 hours, monitoring the reaction progress by HPLC or GC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure to remove the acetonitrile.
-
Workup: To the resulting oil, add toluene and deionized water. Separate the organic layer. Wash the organic layer with deionized water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Process Flow and Logic Diagrams
Caption: Experimental workflow for the N-alkylation synthesis.
Caption: Troubleshooting logic for low reaction yield.
Validation & Comparative
Comparative Analysis of N-Butyl-N-(2-phenylethyl)aniline and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Butyl-N-(2-phenylethyl)aniline and its analogs. Due to a notable lack of specific published data on this compound, this document focuses on providing a framework for analysis, including potential synthetic routes, hypothetical biological activities based on related structures, and standardized experimental protocols for future research.
Introduction
This compound is a tertiary amine containing a butyl group, a phenylethyl group, and a phenyl group attached to a central nitrogen atom. Its structure suggests potential for biological activity, as the N-phenethylaniline scaffold is present in various pharmacologically active compounds. Analogs of this compound would involve modifications to the N-butyl group (e.g., varying alkyl chain length or branching), substitutions on the phenylethyl moiety's phenyl ring, or substitutions on the aniline phenyl ring. This guide will explore the potential synthesis and hypothetical biological evaluation of these compounds.
Synthesis and Physicochemical Properties
A variety of analogs can be synthesized by modifying the starting materials. For instance, substituting aniline with other substituted anilines or using different alkyl halides in the final step would yield a range of analogs for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound and Hypothetical Analogs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| This compound | C18H23N | 253.39 | 5.1 | |
| Analog 1: N-Ethyl-N-(2-phenylethyl)aniline | C16H19N | 225.33 | 4.3 | |
| Analog 2: N-Butyl-N-(2-(4-methoxyphenyl)ethyl)aniline | C19H25NO | 283.41 | 5.2 | |
| Analog 3: N-Butyl-N-(2-phenylethyl)-4-fluoroaniline | C18H22FN | 271.38 | 5.3 |
Note: The structures are representative placeholders. Predicted logP values are estimations and would require experimental determination for accuracy.
Hypothetical Biological Performance
Given the structural motifs present in this compound, several potential biological activities could be hypothesized. The phenethylamine core is a well-known pharmacophore for central nervous system (CNS) targets, including monoamine transporters and receptors. The N-alkylaniline moiety is found in compounds with diverse activities, including antimicrobial and anticancer properties.
A comparative analysis would require screening these compounds across a panel of relevant biological assays. The following table outlines a hypothetical comparison of performance data.
Table 2: Hypothetical Comparative Biological Data
| Compound | Target Binding Affinity (Ki, nM) | In vitro Efficacy (EC50, µM) | Cytotoxicity (CC50, µM) |
| This compound | Data not available | Data not available | Data not available |
| Analog 1 | Data not available | Data not available | Data not available |
| Analog 2 | Data not available | Data not available | Data not available |
| Analog 3 | Data not available | Data not available | Data not available |
It is critical to reiterate that the data in Table 2 is purely illustrative. Extensive experimental work would be necessary to determine the actual biological profile of these compounds.
Experimental Protocols
To enable the generation of comparative data, the following detailed experimental protocols are proposed.
General Synthesis of N-Alkyl-N-(2-phenylethyl)aniline Analogs
This protocol describes a two-step synthesis for this compound and can be adapted for its analogs.
Step 1: Synthesis of N-(2-phenylethyl)aniline
-
To a solution of aniline (1.0 eq) in methanol, add phenylacetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Alkylation to yield this compound
-
To a solution of N-(2-phenylethyl)aniline (1.0 eq) in a suitable solvent such as DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
In Vitro Receptor Binding Assay
This protocol can be used to determine the binding affinity of the synthesized compounds to a specific G-protein coupled receptor (GPCR), a common target for phenethylamine derivatives.
-
Prepare cell membranes from a cell line stably expressing the target receptor.
-
In a 96-well plate, add a known concentration of a radiolabeled ligand specific for the receptor.
-
Add varying concentrations of the test compound (this compound or its analogs).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the binding by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the general toxicity of the compounds on a representative cell line (e.g., HEK293).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Visualizations
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated for this class of compounds.
Validating Analytical Methods for N-Butyl-N-(2-phenylethyl)aniline Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N-Butyl-N-(2-phenylethyl)aniline, a key aniline derivative, is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical methods applicable to its quantification, supported by generalized experimental data and detailed protocols. The primary techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Aniline and its derivatives are widely used as intermediates in the manufacturing of dyes, pharmaceuticals, and polymers.[1][2] Due to their potential toxicity and carcinogenicity, it is crucial to employ sensitive and reliable analytical methods for their quantification.[1][3]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aniline derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.998[3] | > 0.999[4] | > 0.99 |
| Limit of Detection (LOD) | 0.29–0.44 ng/mL[3] | 1.20–3.00 ng[5] | Down to 1.8 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | ~4.0 ng | Down to 5 ng/mL |
| Recovery | 90.0–107.92%[5][6] | 76%–98%[4] | Typically > 90% |
| Precision (RSD) | < 5.98%[5] | < 7.5%[4] | < 15% |
| Selectivity | Moderate | High | Very High |
| Sample Preparation | Minimal to moderate (dilution, extraction)[1][3] | Often requires derivatization or extraction[1][7] | Minimal (direct injection possible)[2] |
| Analysis Time | 5-20 minutes | 10-30 minutes | < 10 minutes[8] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are generalized protocols for aniline derivatives and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of aniline derivatives due to its simplicity and robustness.[1][5]
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (200 mm x 4.0 mm, 5 µm) or similar reverse-phase column.[5]
-
Mobile Phase: A gradient of methanol and water is commonly used.[5] A typical starting condition is 45% acetonitrile in water with 0.05% sulfuric acid.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 1-20 µL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.[1][3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds like aniline derivatives.[4][8]
Chromatographic and Spectrometric Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is typically used.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[8]
-
Injector Temperature: 280 °C.[4]
-
Oven Temperature Program: Initial temperature of 70°C held for 1 minute, ramped to 150°C at 10°C/min, then to 280°C at 20°C/min, and held for 5 minutes.[8]
-
Ion Source Temperature: 230 °C.[4]
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. The quantitative ion for aniline is m/z 93.[4]
Sample Preparation:
-
For solid samples, an extraction with a solvent like dichloromethane/acetone is necessary.[7]
-
Derivatization may be required for polar aniline derivatives to improve their volatility and chromatographic behavior.[1]
-
The extract is then concentrated and may require cleanup using techniques like Florisil column chromatography.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, allowing for the direct analysis of trace amounts of analytes in complex matrices with minimal sample preparation.[2][8]
Chromatographic and Spectrometric Conditions:
-
Column: A C18 column with smaller particle size (e.g., < 2 µm) is suitable for fast analysis.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is common.[8]
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[8]
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for this compound would need to be determined.
Sample Preparation:
-
Samples can often be prepared by a simple "dilute-and-shoot" approach, where the sample is diluted with the mobile phase.
-
For complex matrices, a protein precipitation or solid-phase extraction may be necessary.
Analytical Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates the key steps in the validation process.
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on a careful consideration of the specific requirements of the analysis. HPLC-UV offers a cost-effective and reliable solution for routine quality control. GC-MS provides higher selectivity and is well-suited for identifying and quantifying the analyte in less complex matrices. For analyses requiring the highest sensitivity and selectivity, particularly in complex biological or environmental samples, LC-MS/MS is the method of choice. Regardless of the method selected, a thorough validation is imperative to ensure the generation of accurate and reliable data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 3. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. d-nb.info [d-nb.info]
Cross-Validation of N-Butyl-N-(2-phenylethyl)aniline's Properties with Theoretical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and biological properties of N-Butyl-N-(2-phenylethyl)aniline against structurally related compounds. Due to the limited availability of experimental data for this compound in public domains, this guide leverages theoretical predictions and cross-validates these with experimental data from analogous compounds. This approach offers a framework for anticipating the behavior of this compound in various experimental settings.
Comparison of Physicochemical Properties
The following table summarizes the experimental and predicted physicochemical properties of this compound and its selected alternatives. The alternatives, N,N-Dibutylaniline and N-(2-phenylethyl)aniline, were chosen based on structural similarities to provide a basis for comparison.
| Property | This compound | N,N-Dibutylaniline | N-(2-phenylethyl)aniline |
| Molecular Formula | C₁₈H₂₃N | C₁₄H₂₃N[1] | C₁₄H₁₅N[2] |
| Molecular Weight | 253.39 g/mol | 205.34 g/mol [1] | 197.28 g/mol [2][3] |
| Melting Point (°C) | Not available | Not available | 96 °C[2] |
| Boiling Point (°C) | Predicted: ~320-340 | 269-270 | Predicted: ~300-320 |
| Density (g/mL) | Predicted: ~0.95 | 0.906 at 25 °C | Not available |
| Solubility | Predicted: Insoluble in water, soluble in organic solvents. | Insoluble in water. | Not available |
Note on Predicted Values: The boiling point and density for this compound and the boiling point for N-(2-phenylethyl)aniline are estimated based on structure-activity relationship (SAR) principles and comparison with the known values of similar compounds. The solubility is predicted based on the nonpolar nature of the molecule.
Spectroscopic Data Comparison
Spectroscopic data is crucial for the structural elucidation and identification of compounds. Below is a comparison of the key spectroscopic features.
| Spectroscopic Data | This compound (Predicted) | N,N-Dibutylaniline (Experimental) | N-(2-phenylethyl)aniline (Experimental) |
| ¹H NMR | Signals for aromatic protons (phenyl rings), aliphatic protons (butyl and ethyl chains). | ¹H NMR data available.[1] | ¹H NMR data available. |
| ¹³C NMR | Signals for aromatic and aliphatic carbons. | ¹³C NMR data available.[1] | ¹³C NMR data available. |
| IR (cm⁻¹) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching. | IR data available.[1] | IR data available.[4] |
| Mass Spec (m/z) | Expected molecular ion peak at ~253. | Mass spectrum available.[5] | Mass spectrum available.[4] |
Theoretical Models: A Brief Overview
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For aniline derivatives, these models can be employed to estimate properties like toxicity, lipophilicity, and boiling point.
The general workflow for a QSAR/QSPR model is as follows:
Caption: General workflow for QSAR/QSPR model development.
These models utilize molecular descriptors, which are numerical representations of a molecule's chemical information, to build a mathematical relationship with a specific property. While a specific, validated QSAR/QSPR model for this compound was not found in the public literature, the principles of these models support the predictions made in this guide.
Potential Biological Activity and Signaling Pathway
Aniline and its derivatives have been shown to induce oxidative stress, which can lead to cellular damage and toxicity. This process often involves the activation of specific signaling pathways. A plausible pathway affected by this compound, based on studies of similar compounds, is the oxidative stress response pathway.
Caption: Postulated oxidative stress signaling pathway for aniline derivatives.
This pathway illustrates how an aniline derivative could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequently activating cellular defense mechanisms like the Nrf2-ARE pathway and stress-activated protein kinase pathways (MAPK).
Experimental Protocols
This section provides generalized protocols for the determination of key physicochemical properties and for conducting spectroscopic analysis. These are standard methods that can be adapted for the specific analysis of this compound and its alternatives.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which slowly heats the sample.
-
Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup: The liquid sample is placed in a distillation flask with boiling chips. A condenser and a thermometer are attached.
-
Heating: The flask is heated gently.
-
Measurement: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.
Solubility Test
-
Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration, and splitting patterns of the signals are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl) to form a thin film. For a solid, a KBr pellet is prepared.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The frequencies of the absorption bands are correlated to the presence of specific functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: The sample molecules are ionized (e.g., by electron impact).
-
Detection: The mass-to-charge ratio (m/z) of the resulting ions and their fragments are detected, providing information about the molecular weight and structure.
References
- 1. N,N-Dibutylaniline | C14H23N | CID 61154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-phenylethyl)aniline [stenutz.eu]
- 3. N-(2-phenylethyl)aniline | 1739-00-0; 3441-11-0 | Buy Now [molport.com]
- 4. 4-(2-Phenylethyl)aniline | C14H15N | CID 83054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-bis(2-phenylethyl)aniline | C22H23N | CID 21529395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation of N-Butyl-N-(2-phenylethyl)aniline using 2D NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with traditional chemical tests for the structural elucidation of the tertiary amine, N-Butyl-N-(2-phenylethyl)aniline. We present supporting experimental data and protocols to demonstrate the superiority of 2D NMR techniques in providing unambiguous structural assignment.
Introduction
This compound is a tertiary amine whose structural verification is essential for its application in various research contexts. While classical chemical methods can indicate the presence of a tertiary amine, they fall short of providing the detailed connectivity map required for absolute structural confirmation. In contrast, 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful and non-destructive approach to assemble the molecular structure piece by piece.
Comparison of Analytical Techniques
A comparative analysis of 2D NMR spectroscopy and the commonly used Hinsberg test for the identification of tertiary amines highlights the significant advantages of the spectroscopic method.
| Feature | 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Hinsberg Test |
| Information Provided | Detailed atom-to-atom connectivity, including proton-proton couplings and short- and long-range proton-carbon correlations. Provides a complete and unambiguous molecular structure. | Indicates the presence or absence of a tertiary amine.[1][2][3][4] No detailed structural information is provided. |
| Specificity | Highly specific. Can distinguish between isomers and closely related structures. | Not specific for a particular tertiary amine. A positive result is given by most tertiary amines. |
| Sample Requirement | Typically requires 5-10 mg of purified sample dissolved in a deuterated solvent. | Requires a small amount of the amine and the Hinsberg reagent (benzenesulfonyl chloride). |
| Non-destructive | Yes, the sample can be fully recovered after the experiment. | No, the sample is consumed in a chemical reaction. |
| Time Requirement | Several hours for data acquisition and processing. | Relatively quick, often providing results within an hour. |
| Expertise Required | Requires a trained operator to acquire and interpret the spectra. | Can be performed by a bench chemist with basic laboratory skills. |
While the Hinsberg test can be a useful preliminary check, its inability to provide detailed structural information makes it unsuitable for definitive characterization. 2D NMR, on the other hand, provides a comprehensive dataset that allows for the complete assignment of all proton and carbon signals and confirms the precise arrangement of the butyl, phenylethyl, and aniline fragments around the central nitrogen atom.
Experimental Data: 2D NMR Analysis of this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1' | 7.25 - 7.35 | m | 2H | 128.5 |
| 2' | 7.15 - 7.25 | m | 3H | 128.8 |
| 3' | - | - | - | 126.2 |
| 4' | - | - | - | 139.5 |
| 5' | 3.45 | t | 2H | 52.1 |
| 6' | 2.80 | t | 2H | 35.8 |
| 1'' | 6.65 | d | 2H | 112.0 |
| 2'' | 7.10 | t | 2H | 129.1 |
| 3'' | 6.60 | t | 1H | 115.8 |
| 4'' | - | - | - | 147.5 |
| 1''' | 3.30 | t | 2H | 50.5 |
| 2''' | 1.55 | sextet | 2H | 29.3 |
| 3''' | 1.35 | sextet | 2H | 20.4 |
| 4''' | 0.90 | t | 3H | 14.0 |
Table 2: Key 2D NMR Correlations
| Experiment | Observed Correlations | Interpretation |
| COSY | H-5' with H-6' H-1''' with H-2''' H-2''' with H-3''' H-3''' with H-4''' | Confirms the spin systems of the phenylethyl and butyl chains. |
| HSQC | H-1'/C-1', H-2'/C-2', H-5'/C-5', H-6'/C-6' H-1''/C-1'', H-2''/C-2'', H-3''/C-3'' H-1'''/C-1''', H-2'''/C-2''', H-3'''/C-3''', H-4'''/C-4''' | Directly correlates each proton to its attached carbon, confirming the assignments in Table 1. |
| HMBC | H-5' to C-4'', C-1''' H-1''' to C-4'', C-5' H-6' to C-4', C-2' | Establishes the connectivity between the nitrogen atom and the phenylethyl and butyl groups, and the phenylethyl group to the phenyl ring. |
Experimental Protocols
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR: A standard single-pulse experiment was used.
-
¹³C NMR: A proton-decoupled experiment was performed.
-
COSY: A gradient-enhanced COSY experiment was run with 256 increments in the t1 dimension.
-
HSQC: A gradient-enhanced HSQC experiment optimized for a one-bond ¹J(CH) coupling constant of 145 Hz was used.
-
HMBC: A gradient-enhanced HMBC experiment optimized for long-range coupling constants of 8 Hz was performed.
Visualization of the 2D NMR Workflow
The logical workflow for the structural elucidation of this compound using 2D NMR data is illustrated in the following diagram.
Caption: Logical workflow for 2D NMR data analysis.
Conclusion
This guide demonstrates that while chemical tests like the Hinsberg test can provide a preliminary indication of the presence of a tertiary amine, they are insufficient for complete structural characterization. 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail, enabling the unambiguous confirmation of the molecular structure of this compound. The comprehensive data and clear workflow presented here underscore the indispensable role of 2D NMR in modern chemical research and drug development.
References
Inter-Laboratory Comparison of N-Butyl-N-(2-phenylethyl)aniline Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical characterization of N-Butyl-N-(2-phenylethyl)aniline, a key intermediate in various synthetic processes. In the absence of a formal inter-laboratory proficiency study, this document outlines a framework for such a comparison, presenting expected quantitative data and detailed experimental protocols for the most common analytical techniques. This allows individual laboratories to benchmark their own characterization results against a standardized set of methods and expected outcomes.
The following sections detail the methodologies and present hypothetical, yet representative, data from three virtual laboratories (Lab A, Lab B, and Lab C) to illustrate the expected variability and performance of each analytical technique.
Data Presentation
The quantitative data generated by the virtual laboratories for the characterization of a single batch of this compound are summarized below.
Table 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
| Laboratory | Retention Time (min) | Purity (%) | Major Impurity (%) |
| Lab A | 5.21 | 99.5 | 0.3 (Impurity 1) |
| Lab B | 5.23 | 99.6 | 0.2 (Impurity 1) |
| Lab C | 5.19 | 99.4 | 0.4 (Impurity 1) |
Table 2: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
| Laboratory | Retention Time (min) | Purity (%) | Molecular Ion (m/z) |
| Lab A | 8.45 | 99.6 | 253.2 |
| Lab B | 8.47 | 99.7 | 253.2 |
| Lab C | 8.44 | 99.5 | 253.2 |
Table 3: Spectroscopic Characterization
| Laboratory | ¹H NMR (CDCl₃, 400 MHz) - Chemical Shift of -CH₂- group adjacent to Nitrogen (ppm) | ¹³C NMR (CDCl₃, 100 MHz) - Chemical Shift of -CH₂- group adjacent to Nitrogen (ppm) |
| Lab A | 3.45 (t, J=7.6 Hz) | 50.8 |
| Lab B | 3.45 (t, J=7.6 Hz) | 50.8 |
| Lab C | 3.46 (t, J=7.6 Hz) | 50.9 |
Table 4: Physical and Thermal Properties
| Laboratory | Melting Point (°C) | Decomposition Temperature (TGA, °C) |
| Lab A | 45.2 | 325.1 |
| Lab B | 45.5 | 324.8 |
| Lab C | 45.1 | 325.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for direct comparison of results.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. This is then diluted to a working concentration of 0.1 mg/mL.
-
Purity Calculation: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: The sample is dissolved in dichloromethane at a concentration of 1 mg/mL.
-
Identity Confirmation: The mass spectrum of the major peak is compared with a reference spectrum or theoretical fragmentation pattern. The molecular ion peak is checked against the expected molecular weight of 253.39 g/mol .
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 30°.
-
-
¹³C NMR:
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Pulse Program: Proton-decoupled.
-
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
4. Thermal Analysis
-
Melting Point: Determined using a calibrated melting point apparatus with a ramp rate of 1 °C/min.
-
Thermogravimetric Analysis (TGA):
-
Instrumentation: A standard TGA instrument.
-
Atmosphere: Nitrogen, with a flow rate of 20 mL/min.
-
Heating Rate: 10 °C/min from 30 °C to 500 °C.
-
Sample Size: 5-10 mg.
-
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the characterization process.
Caption: Overall experimental workflow for the characterization of this compound.
Caption: Logical flow for purity determination and inter-laboratory comparison.
Evaluating the Efficacy of N-Butyl-N-(2-phenylethyl)aniline as a Monoamine Transporter Ligand: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Butyl-N-(2-phenylethyl)aniline against structurally and functionally similar molecules. Based on established structure-activity relationships within the N-substituted phenethylamine class, this document outlines the predicted efficacy, potential mechanism of action, and experimental protocols for evaluation.
Introduction to this compound and its Analogs
This compound belongs to the broad class of substituted phenethylamines, a group of compounds known for their diverse pharmacological activities, primarily through interaction with monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft. Modulation of these transporters can lead to various therapeutic effects, including antidepressant, stimulant, and anxiolytic activities.
The defining structural feature of this compound is the presence of a butyl group on the nitrogen atom of the phenethylamine backbone. Structure-activity relationship (SAR) studies on N-alkylated phenethylamines have demonstrated that the length and nature of the N-alkyl substituent significantly influence the potency and selectivity of these molecules for the different monoamine transporters. Generally, increasing the alkyl chain length can alter the affinity and efficacy of the compound. This guide will compare the predicted activity of this compound with N-methyl and N-propyl analogs to highlight the impact of the N-butyl substitution.
Predicted Efficacy and Monoamine Transporter Affinity
| Compound | N-Alkyl Group | Predicted/Known DAT Affinity (Ki, nM) | Predicted/Known NET Affinity (Ki, nM) | Predicted/Known SERT Affinity (Ki, nM) | Reference Compound |
| This compound | Butyl | Moderate (Predicted) | Moderate (Predicted) | Low to Moderate (Predicted) | |
| N-Methyl-N-(2-phenylethyl)aniline | Methyl | High | High | Low | |
| N-Propyl-N-(2-phenylethyl)aniline | Propyl | Moderate to Low | Moderate to Low | Low | |
| GBR-12909 (Vanoxerine) | - | High (Selective DAT inhibitor) | Low | Low | Yes |
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, standard in vitro assays for monoamine transporter binding and uptake are recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
-
Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.
-
Binding Assay:
-
Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Uptake Assays
Objective: To measure the functional potency (IC50) of this compound to inhibit the uptake of neurotransmitters.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of neurotransmitter uptake.
-
Visualizing Molecular Interactions and Workflows
General Signaling Pathway of Monoamine Reuptake Inhibition
Caption: General mechanism of monoamine reuptake inhibition.
Experimental Workflow for Binding Affinity Assay
Caption: Workflow for determining monoamine transporter binding affinity.
Conclusion
This compound represents an interesting molecule within the phenethylamine class for which the monoamine transporter activity profile can be predicted based on established SAR. It is hypothesized to be a moderate affinity ligand for DAT and NET. To confirm this prediction and to fully characterize its efficacy and selectivity, the experimental protocols outlined in this guide should be followed. A thorough in vitro evaluation will provide the necessary data to compare its performance with other N-substituted phenethylamines and established monoamine reuptake inhibitors, thereby informing future drug development efforts.
A Comparative Guide to the Statistical Analysis of N-Butyl-N-(2-phenylethyl)aniline and its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of N-Butyl-N-(2-phenylethyl)aniline and a structurally similar compound, N-phenethyl-4-methylaniline. Due to the limited availability of published experimental data for this compound, this guide utilizes data from its analog to provide a comprehensive overview of the expected analytical characteristics and a framework for experimental design.
Physicochemical Data Comparison
A summary of the key physicochemical properties for this compound and the comparator, N-phenethyl-4-methylaniline, is presented below. This data is essential for understanding the compounds' general characteristics.
| Property | This compound | N-phenethyl-4-methylaniline |
| Molecular Formula | C₁₈H₂₃N | C₁₅H₁₇N |
| Molecular Weight | 253.39 g/mol | 211.30 g/mol |
| CAS Number | 115419-50-6 | Not available |
| IUPAC Name | This compound | N-(2-phenylethyl)-4-methylaniline |
Spectroscopic Analysis: A Comparative Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
N-phenethyl-4-methylaniline: Experimental NMR Data
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (300 MHz, CDCl₃) |
| δ: 7.38-7.25 (m, 5H), 7.04 (d, J = 7.7 Hz, 2H), 6.59 (d, J = 7.7 Hz, 2H), 3.43 (t, J = 7.2 Hz, 2H), 2.95 (t, J = 7.2 Hz, 2H), 2.29 (s, 3H) | δ: 145.8, 139.4, 129.8, 128.8, 128.6, 126.7, 126.4, 113.3, 45.5, 35.6, 20.4 |
Note: The data for N-phenethyl-4-methylaniline is sourced from supporting information for mechanistic studies on N-alkylation of amines.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Multiplets in the range of δ 6.5-7.5 ppm corresponding to the protons on the aniline and phenylethyl rings.
-
Methylene Protons (-CH₂-CH₂-Ph): Two triplets adjacent to each other, likely in the δ 2.7-3.5 ppm range.
-
N-Butyl Group Protons: A triplet for the terminal methyl group (δ ~0.9 ppm) and multiplets for the three methylene groups between δ 1.2 and 3.3 ppm.
Expected ¹³C NMR Spectral Features for this compound:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Aliphatic Carbons: Signals for the four carbons of the butyl group and the two carbons of the phenylethyl chain in the upfield region (δ 10-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Expected IR Absorptions for N-substituted Anilines:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-N Stretch (Aromatic) | 1335-1250 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| Aromatic C=C Bending | 1600 and 1475 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 253.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the butyl group, the phenylethyl group, and other characteristic cleavages. A significant peak at m/z = 91 (tropylium ion) is characteristic of compounds containing a benzyl moiety.
Experimental Protocols
A general and robust method for the synthesis of N-alkylated anilines is the reductive amination of an aldehyde or ketone with an amine. A typical procedure applicable to the synthesis of both this compound and its analogs is detailed below.
General Synthesis Protocol for N-Alkylation of Anilines
This protocol describes the reaction of an aniline with an aldehyde in the presence of a reducing agent.
Materials:
-
Aniline or substituted aniline
-
Aldehyde (e.g., Butyraldehyde for N-butylation)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aniline (1.0 eq) and the aldehyde (1.2 eq) in the chosen solvent, add acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the reducing agent (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated aniline.
Visualizing Experimental Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-alkylated anilines.
Caption: A generalized workflow for the synthesis, work-up, and purification of N-alkylated anilines.
Hypothetical Signaling Pathway Inhibition
Many aniline derivatives are investigated for their potential to modulate biological signaling pathways. The diagram below illustrates a hypothetical pathway where an N-substituted aniline derivative acts as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: A diagram illustrating the inhibitory action of an N-substituted aniline on a generic RTK signaling cascade.
Comparative Analysis of N-Butyl-N-(2-phenylethyl)aniline Analogs: A Guide for Researchers
A comprehensive review of peer-reviewed literature reveals a notable absence of dedicated studies on N-Butyl-N-(2-phenylethyl)aniline. However, a significant body of research exists for structurally similar compounds, offering valuable insights for drug development and scientific investigation. This guide provides a comparative analysis of key analogs, focusing on their synthesis, physicochemical properties, and available experimental data.
This publication aims to equip researchers, scientists, and drug development professionals with a comparative overview of pertinent alternatives to this compound. By presenting available data on related compounds, this guide serves as a foundational resource for further investigation and synthesis design.
Physicochemical Properties of this compound and Its Analogs
The following table summarizes the basic physicochemical properties of this compound and selected analogs for which data is available. These properties are crucial for understanding the potential behavior of these compounds in biological systems.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |
| This compound | C₁₈H₂₃N | 253.39 | 115419-50-6 | Vendor Data |
| N-Butyl(2-phenylethyl)amine | C₁₂H₁₉N | 177.286 | 23068-45-3 | NIST WebBook[1] |
| 2,4-Dinitro-N-(2-phenylethyl)aniline | C₁₄H₁₃N₃O₄ | 287.27 | Not Available | Sigma-Aldrich |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | C₁₆H₁₇N₃O₆ | 347.33 | Not Available | PubMed Central[2] |
| N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine | C₁₆H₁₆N₂O₆S | 364.38 | Not Available | PubMed Central[2] |
Experimental Protocols: Synthesis of N-(2-phenylethyl)aniline Derivatives
Detailed experimental methodologies are critical for the replication and advancement of scientific studies. Below are the synthesis protocols for two dinitroaniline derivatives, which are precursors for slow and sustained nitric oxide release agents.[2]
Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline
This procedure describes the reaction of 3,4-dimethoxyphenethylamine with 2,4-dinitrofluorobenzene.
Materials:
-
Sodium bicarbonate (0.373 g, 4.44 mmol)
-
3,4-dimethoxyphenethylamine (97%) (0.539 g, 2.88 mmol)
-
2,4-dinitrofluorobenzene (0.536 g, 2.88 mmol)
-
N,N-dimethylacetamide (DMAC, 10 ml)
-
Saturated sodium chloride solution (100 ml)
Procedure:
-
Sodium bicarbonate, 3,4-dimethoxyphenethylamine, and 2,4-dinitrofluorobenzene were weighed and transferred to a 50 ml round-bottomed flask equipped with a magnetic stirrer.
-
The vials were rinsed with N,N-dimethylacetamide (10 ml), and the rinses were added to the reaction flask.
-
The mixture was stirred at room temperature for 1 hour.
-
The reaction mixture was then poured into a saturated sodium chloride solution (100 ml) to precipitate the crude product.
Synthesis of N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine
This protocol details the synthesis of a nitroaniline derivative from L-phenylalanine.
Materials:
-
4-methylsulfonyl-2-nitrofluorobenzene (0.565 g, 2.58 mmol)
-
Tetrahydrofuran (THF, 15 ml)
-
Sodium bicarbonate (2.185 g, 24.6 mmol)
-
L-Phenylalanine (0.406 g, 2.46 mmol)
-
Deionized water (25 ml)
Procedure:
-
4-methylsulfonyl-2-nitrofluorobenzene (0.565 g) was dissolved in tetrahydrofuran (15 ml) in a 100 ml round-bottomed flask with a magnetic stirrer, in the presence of sodium bicarbonate (2.185 g).
-
L-Phenylalanine (0.406 g) was dissolved in deionized water (25 ml) and transferred to the reaction vessel.
-
The funnel was washed with an additional 5 ml of water, which was added to the reaction.
Characterization Data for N-(2-phenylethyl)aniline Analogs
The following table presents the characterization data obtained for the synthesized dinitroaniline derivatives, providing a basis for comparison and identification.[2]
| Compound | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) | IR (NaCl, ν, cm⁻¹) | Mass Spec (m/z) | Melting Point |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline | 9.10 (d, 1H), 8.57 (s, 1H), 8.24 (m, 1H), 6.84 (m, 4H), 3.89 (s, 3H), 3.86 (s, 3H), 3.64 (q, 2H), 3.02 (t, 2H) | 149.29, 148.13, 148.12, 136.01, 130.29, 129.66, 124.54, 120.71, 113.85, 111.68, 111.57, 55.88, 45.10, 34.50 | 3357, 3107, 2934, 1621, 1590, 1517, 1465, 1423, 1335, 1305, 1263, 1238, 1196, 1144, 1084, 1027 | 347 (8%), 281 (5%), 207 (18%), 166 (22%), 151 (100%) | 379 K |
| 2,4-dinitro-N-(2-phenylethyl)aniline | Not explicitly provided in the same format | Not explicitly provided in the same format | Not explicitly provided in the same format | Not explicitly provided in the same format | 425 K |
Note: The melting point of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline (379 K) is lower than its parent compound without the methoxy groups (425 K), suggesting weaker intermolecular attractions.[2]
Experimental and Logical Workflows
Visualizing experimental and logical workflows is essential for understanding the relationships between different stages of research and synthesis. The following diagrams, created using the DOT language, illustrate these processes.
References
Safety Operating Guide
Proper Disposal of N-Butyl-N-(2-phenylethyl)aniline: A Guide for Laboratory Professionals
For immediate release:
[City, State] – Researchers, scientists, and drug development professionals handling N-Butyl-N-(2-phenylethyl)aniline must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical compound, in line with established safety protocols for aromatic amines.
Immediate Safety and Handling Precautions
Before initiating any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and managing their waste.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Carefully collect the absorbed material into a suitable, closed container for disposal.[1][2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, including PPE, absorbent materials, and empty containers, should be treated as hazardous waste.
-
Contaminated clothing should be removed immediately and laundered before reuse.[3]
-
-
Final Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2]
-
Controlled incineration with flue gas scrubbing is an acceptable method of destruction.[2]
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[2]
-
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | -12 °C / 10.4 °F | [1] |
| Boiling Point | 241 °C / 465.8 °F @ 760 mmHg | [1] |
| Flash Point | 107 °C / 224.6 °F | [1] |
| Specific Gravity | 0.930 | [1] |
| Vapor Density | 5.1 | [1] |
Experimental Workflow for Disposal
Logical Relationship for Disposal Decision Making
References
Personal protective equipment for handling N-Butyl-N-(2-phenylethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Butyl-N-(2-phenylethyl)aniline (CAS: 115419-50-6). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally similar aniline derivatives to ensure the highest degree of safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield are essential to protect against splashes.[3] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use. |
| Lab Coat | A flame-retardant lab coat should be worn to protect against skin contact and contamination of personal clothing. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood. |
| Respirator | In situations where a fume hood is not available or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[3] |
Physical and Chemical Properties (Data from Structurally Similar Compounds)
The following table summarizes the known physical and chemical properties of compounds structurally related to this compound. This data should be used as a precautionary reference.
| Property | N-Butylaniline | N-(2-Hydroxyethyl)aniline |
| CAS Number | 1126-78-9 | 122-98-5 |
| Molecular Formula | C₁₀H₁₅N | C₈H₁₁NO |
| Molecular Weight | 149.23 g/mol | 137.18 g/mol |
| Appearance | Yellow-orange liquid[4] | - |
| Boiling Point | 241 °C (465.8 °F) at 760 mmHg[4] | - |
| Melting Point | -12 °C (10.4 °F)[4] | - |
| Flash Point | 107 °C (224.6 °F)[4] | - |
| Specific Gravity | 0.930[4] | - |
Toxicity Data (Data from Structurally Similar Compounds)
The toxicity profile of this compound is not well-established. The following data for related compounds highlights the potential for significant health hazards.
| Hazard | N-Butylaniline | N-(2-Hydroxyethyl)aniline | Aniline |
| GHS Classification | Harmful if swallowed; Causes skin irritation.[4] | Toxic if swallowed; Fatal in contact with skin; Causes serious eye damage; May cause an allergic skin reaction; Suspected of causing cancer; Causes damage to organs. | Toxic if swallowed, in contact with skin or if inhaled; Causes serious eye damage; Suspected of causing genetic defects; Suspected of causing cancer; Causes damage to organs through prolonged or repeated exposure.[1][2] |
| LD50 Oral (Rat) | 1620 mg/kg[4] | - | 250 mg/kg[1] |
| LD50 Dermal (Rabbit) | - | - | 820 mg/kg[1] |
| LC50 Inhalation (Mouse) | - | - | 4 h - 248 ppm[1] |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and cautious approach is crucial when working with this compound.
4.1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials is readily accessible.
4.2. Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the chemical inside the fume hood.
-
Avoid Inhalation and Contact: Handle the compound with care to avoid generating dust or aerosols. Prevent all contact with skin and eyes.[5]
-
Secondary Containment: Use secondary containment (e.g., a tray) for all containers holding the chemical to mitigate spills.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.
4.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and dispose of disposable items in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Contaminated Materials: Dispose of all contaminated items, including gloves, absorbent materials, and disposable labware, as hazardous waste.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][4] Do not dispose of this chemical down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
